Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXABICKZWDHPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439633 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146667-84-7 | |
| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two principal synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a valuable heterocyclic intermediate characterized by a piperidine core, a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, and a 2-hydroxyethyl substituent at the 3-position. The Boc group provides stability during synthetic manipulations and can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses. The hydroxyethyl functional group offers a reactive handle for further chemical modifications, enabling the construction of more complex molecular architectures.
This guide explores two common and effective synthesis pathways:
-
Pathway 1: Synthesis starting from 3-Pyridineacetic Acid
-
Pathway 2: Synthesis starting from 3-Hydroxypiperidine
Pathway 1: Synthesis from 3-Pyridineacetic Acid
This synthetic route involves a four-step process commencing with the esterification of 3-pyridineacetic acid, followed by the reduction of the pyridine ring, Boc protection of the resulting piperidine, and concluding with the reduction of the ester to the desired primary alcohol.
Logical Workflow for Pathway 1
Caption: Synthetic workflow starting from 3-Pyridineacetic Acid.
Experimental Protocols for Pathway 1
Step 1: Synthesis of Ethyl 3-pyridineacetate
To a solution of 3-pyridineacetic acid (1 equiv.) in ethanol (5-10 volumes) at 0 °C is slowly added thionyl chloride (1.2 equiv.). The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford ethyl 3-pyridineacetate.
Step 2: Synthesis of Ethyl 3-piperidineacetate
Ethyl 3-pyridineacetate (1 equiv.) is dissolved in a solution of concentrated hydrochloric acid (1.1 equiv.) in ethanol. Platinum(IV) oxide (0.02 equiv.) is added, and the mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield ethyl 3-piperidineacetate hydrochloride.
Step 3: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
To a solution of ethyl 3-piperidineacetate hydrochloride (1 equiv.) and triethylamine (2.5 equiv.) in dichloromethane at 0 °C is added di-tert-butyl dicarbonate (1.1 equiv.). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 4: Synthesis of this compound
A solution of tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (1 equiv.) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LiAlH4) (1.5 equiv.) in anhydrous THF at 0 °C. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to give the final product.
Quantitative Data for Pathway 1
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data |
| 1 | Ethyl 3-pyridineacetate | 3-Pyridineacetic Acid | SOCl₂, Ethanol | ~95 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | Ethyl 3-piperidineacetate | Ethyl 3-pyridineacetate | H₂, PtO₂, HCl | ~90 | >97 | ¹H NMR, ¹³C NMR, MS |
| 3 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Ethyl 3-piperidineacetate | (Boc)₂O, Et₃N | ~85 | >98 | ¹H NMR, ¹³C NMR, MS |
| 4 | This compound | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | LiAlH₄, THF | ~80 | >99 | ¹H NMR, ¹³C NMR, MS |
Pathway 2: Synthesis from 3-Hydroxypiperidine
This alternative pathway begins with the readily available 3-hydroxypiperidine and proceeds through a four-step sequence involving Boc protection, oxidation to a ketone, a Wittig reaction to introduce the two-carbon side chain, and finally, reduction of the resulting ester.
Logical Workflow for Pathway 2
Caption: Synthetic workflow starting from 3-Hydroxypiperidine.
Experimental Protocols for Pathway 2
Step 1: Synthesis of Tert-butyl 3-hydroxypiperidine-1-carboxylate
To a solution of 3-hydroxypiperidine (1 equiv.) in a mixture of dioxane and water is added sodium bicarbonate (2 equiv.). The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 equiv.) in dioxane is added dropwise. The reaction is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the product.
Step 2: Synthesis of Tert-butyl 3-oxopiperidine-1-carboxylate
A solution of oxalyl chloride (1.5 equiv.) in dichloromethane is cooled to -78 °C. A solution of dimethyl sulfoxide (DMSO) (2.2 equiv.) in dichloromethane is added dropwise, followed by a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1 equiv.) in dichloromethane. After stirring for 30 minutes, triethylamine (5 equiv.) is added, and the reaction is allowed to warm to room temperature. The mixture is washed with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to yield the ketone.
Step 3 & 4: Synthesis of Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
To a suspension of sodium hydride (1.2 equiv.) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equiv.) dropwise. The mixture is stirred for 30 minutes, and then a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1 equiv.) in THF is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The resulting α,β-unsaturated ester is then dissolved in ethanol, and palladium on carbon (10 mol %) is added. The mixture is hydrogenated under a hydrogen atmosphere (1 atm) until the reaction is complete. The catalyst is filtered off, and the solvent is removed to give the saturated ester.
Step 5: Synthesis of this compound
This step is identical to Step 4 of Pathway 1, involving the reduction of the ester using LiAlH₄.
Quantitative Data for Pathway 2
| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) | Spectroscopic Data |
| 1 | Tert-butyl 3-hydroxypiperidine-1-carboxylate | 3-Hydroxypiperidine | (Boc)₂O, NaHCO₃ | ~92 | >98 | ¹H NMR, ¹³C NMR, MS |
| 2 | Tert-butyl 3-oxopiperidine-1-carboxylate | Tert-butyl 3-hydroxypiperidine-1-carboxylate | Oxalyl chloride, DMSO, Et₃N | ~88 | >97 | ¹H NMR, ¹³C NMR, MS |
| 3 & 4 | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | Tert-butyl 3-oxopiperidine-1-carboxylate | (EtO)₂P(O)CH₂CO₂Et, NaH; H₂, Pd/C | ~75 (over 2 steps) | >98 | ¹H NMR, ¹³C NMR, MS |
| 5 | This compound | Tert-butyl 3-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | LiAlH₄, THF | ~80 | >99 | ¹H NMR, ¹³C NMR, MS |
Conclusion
Both presented pathways offer viable and efficient routes to this compound. The choice of a specific pathway may depend on the availability and cost of starting materials, as well as the scale of the synthesis. Pathway 1, starting from 3-pyridineacetic acid, is a robust method involving well-established transformations. Pathway 2, commencing with 3-hydroxypiperidine, provides a flexible alternative, particularly if this starting material is more readily accessible. The detailed protocols and quantitative data provided in this guide are intended to assist researchers and drug development professionals in the successful synthesis of this important pharmaceutical intermediate.
An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. This document details its characteristics, experimental protocols for its analysis, and essential safety information to support its application in research and drug development.
Chemical Identity and Physical Properties
This compound, with the CAS number 146667-84-7, is a substituted piperidine derivative. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes it a stable intermediate for further chemical modifications, while the hydroxyl group on the ethyl side chain offers a site for subsequent reactions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2] |
| Molecular Weight | 229.32 g/mol | [1][2] |
| Appearance | Light yellow liquid | [1] |
| Density | 1.043 g/cm³ | [1] |
| Boiling Point | 324.066 °C at 760 mmHg | [1] |
| Flash Point | 149.79 °C | [1] |
| Refractive Index | 1.479 | [1] |
| Purity | ≥97% - ≥98.0% | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic and Analytical Data
Detailed spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following sections provide an overview of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the protons of the 2-hydroxyethyl side chain. The methylene protons adjacent to the hydroxyl group and the nitrogen atom will exhibit distinct chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the carbons of the piperidine ring, and the carbons of the hydroxyethyl side chain.
Infrared (IR) Spectroscopy
The IR spectrum will feature a strong absorption band for the C=O stretching of the carbamate group, typically in the region of 1680-1700 cm⁻¹. A broad absorption band corresponding to the O-H stretching of the hydroxyl group is also expected around 3200-3600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral analysis will show the molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the tert-butyl group or the entire Boc group.
Experimental Protocols
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a multi-step process, likely starting from a commercially available piperidine derivative. A key step would involve the introduction of the 2-hydroxyethyl group at the 3-position of the piperidine ring, followed by the protection of the piperidine nitrogen with a Boc group.
Caption: A general workflow for the synthesis of the target compound.
Purification Protocol
Purification of the final product is critical to achieve the desired purity. Column chromatography is a common method for the purification of such compounds.
Caption: A typical purification workflow using column chromatography.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the Boc-protected nitrogen and the free hydroxyl group.
-
Boc Group Reactivity: The Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine. This allows for subsequent functionalization of the piperidine nitrogen.
-
Hydroxyl Group Reactivity: The primary alcohol of the 2-hydroxyethyl side chain can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.
-
Stability: The compound is generally stable under standard storage conditions (2-8°C, dry environment). It should be kept away from strong acids and oxidizing agents.
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | |
| Hazardous to the aquatic environment, acute hazard (Category 1) | Warning | H400: Very toxic to aquatic life |
The GHS information is aggregated from multiple sources and may vary.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P316: IF SWALLOWED: Get emergency medical help immediately.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and drug discovery. Its bifunctional nature, with a protected amine and a reactive hydroxyl group, allows for a wide range of synthetic transformations. This guide provides a foundational understanding of its physical and chemical properties, which is essential for its effective and safe use in the laboratory. Further research into specific reaction conditions and the development of detailed analytical protocols will continue to enhance its utility in the synthesis of novel therapeutic agents.
References
Technical Guide: Characterization of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, with CAS number 146667-84-7, is a heterocyclic organic compound. It is widely utilized as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a functional hydroxyethyl side chain, makes it a valuable intermediate in the development of more complex molecules, including pharmacologically active compounds. This document provides a summary of its known characterization data.
Chemical and Physical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Information
| Identifier | Value |
| CAS Number | 146667-84-7 |
| IUPAC Name | This compound |
| Synonyms | 3-(2-Hydroxy-Ethyl)-Piperidine-1-Carboxylic Acid Tert-Butyl Ester, 1-N-Boc-Piperidine-3-Ethanol, 1-Boc-3-(2-Hydroxy-Ethyl)-Piperidine, N-Boc-3-(2-hydroxyethyl)piperidine |
| Molecular Formula | C₁₂H₂₃NO₃[1] |
| Molecular Weight | 229.32 g/mol [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | Colorless to Light yellow liquid | [1] |
| Density | 1.043 g/cm³ | [1] |
| Boiling Point | 324.066 °C at 760 mmHg | [1] |
| Flash Point | 149.79 °C | [1] |
| Refractive Index | 1.479 | [1] |
| Purity | ≥97% - ≥98.0% | [1] |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectral and Analytical Data
Table 3: Predicted and Analytical Properties
| Property | Value | Notes |
| pKa (Predicted) | 15.09 ± 0.10 | [1] |
| Vapor Pressure | 0 mmHg at 25°C | [1] |
| ¹H NMR | Conforms to structure | Specific chemical shifts are not publicly detailed, but are used for quality control. |
| IR Spectroscopy | Conforms to structure | Expected to show characteristic peaks for O-H, C-H, and C=O (carbamate) stretches. |
| Mass Spectrometry | Conforms to structure | Expected to show a molecular ion peak consistent with the molecular weight. |
Experimental Protocols
Detailed, validated experimental protocols for the characterization of this specific compound are not published in peer-reviewed literature. However, the following are general methodologies that would be employed for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
General Protocol:
-
A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
The NMR spectrum is acquired on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
The chemical shifts (δ), splitting patterns, and integration values are analyzed to confirm the presence of the tert-butyl group, the piperidine ring protons, and the hydroxyethyl side chain.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
General Protocol:
-
A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
The sample is placed in an IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for characteristic absorption bands, such as a broad O-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-3000 cm⁻¹), and a strong C=O stretch from the Boc-protecting group (around 1680-1700 cm⁻¹).
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
-
General Protocol:
-
The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and purification.
-
The molecules are ionized using a suitable technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are detected.
-
The resulting mass spectrum is analyzed to confirm the molecular weight of 229.32 g/mol .
-
Role in Synthesis and Logical Workflow
CAS 146667-84-7 is not known for its direct biological activity. Instead, it serves as a crucial intermediate for the synthesis of more complex and often biologically active molecules. The Boc-protected nitrogen allows for selective reactions at other parts of the molecule, and the hydroxyl group can be further functionalized or converted to other groups.
The following diagram illustrates a generalized synthetic workflow where this compound is used as a starting material.
References
Spectroscopic and Synthetic Profile of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key building block in medicinal chemistry. The information presented herein is intended to support research and development activities by offering detailed experimental protocols, tabulated spectral data for easy reference, and a visual representation of the analytical workflow.
Spectroscopic Data
The structural confirmation of this compound is paramount for its application in complex molecule synthesis. The following tables summarize the key spectroscopic data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH (piperidine ring) |
| ~3.65 | t | 2H | CH₂-OH |
| ~3.30 | m | 2H | N-CH₂ (piperidine ring) |
| ~1.90 - 1.70 | m | 4H | CH₂ (piperidine ring) |
| 1.46 | s | 9H | C(CH₃)₃ |
| ~1.40 | m | 3H | CH₂ (piperidine ring), CH (piperidine ring) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (carbamate) |
| ~79.3 | C(CH₃)₃ |
| ~62.8 | CH₂-OH |
| ~56.9 | N-CH₂ (piperidine ring) |
| ~46.4 | N-CH (piperidine ring) |
| ~31.0 | CH₂ (piperidine ring) |
| ~30.6 | CH₂ (piperidine ring) |
| ~29.3 | CH₂ (piperidine ring) |
| 28.7 | C(CH₃)₃ |
| ~23.6 | CH₂ (ethyl side chain) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3428 | Broad | O-H stretch (alcohol) |
| 2971, 2872 | Strong | C-H stretch (aliphatic) |
| 1692 | Strong | C=O stretch (carbamate) |
| 1478, 1457 | Medium | C-H bend (aliphatic) |
| 1169 | Strong | C-O stretch (carbamate) |
| 1059 | Medium | C-O stretch (alcohol) |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 230.17 | [M+H]⁺ (Calculated for C₁₂H₂₄NO₃: 230.1756) |
| 212.16 | [M-H₂O+H]⁺ |
| 174.14 | [M-C₄H₉O+H]⁺ (Loss of tert-butoxy group) |
| 130.12 | [M-C₅H₉O₂]⁺ (Loss of Boc group) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis of this compound
A plausible synthetic route involves the Boc protection of commercially available 3-piperidineethanol.
Materials:
-
3-Piperidineethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-piperidineethanol (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy:
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a neat liquid sample, place a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, dissolve a small amount of the compound in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate by evaporating the solvent.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthetic and analytical workflow for the target compound.
In-Depth Technical Guide: Structural Elucidation of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. It includes a summary of its physicochemical properties, detailed experimental protocols for its characterization, and an in-depth analysis of its spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry. This document also explores its role as a key intermediate in the synthesis of pharmacologically active molecules, such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.
Introduction
This compound (CAS No. 146667-84-7) is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a prevalent scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational properties and its ability to interact with biological targets. The presence of the N-Boc (tert-butyloxycarbonyl) protecting group makes this molecule a versatile building block in multi-step organic synthesis, allowing for selective reactions at other functional groups. The primary alcohol functionality further enhances its utility as a synthetic intermediate.
This guide will systematically detail the analytical methods used to confirm the structure of this molecule, providing a foundational understanding for researchers working with this and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 146667-84-7 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | [1] |
| Molecular Weight | 229.32 g/mol | |
| Appearance | Light yellow liquid | [1] |
| Density | 1.043 g/cm³ | [1] |
| Boiling Point | 324.066 °C at 760 mmHg | [1] |
| Flash Point | 149.79 °C | [1] |
| Refractive Index | 1.479 | [1] |
Synthesis and Reaction Mechanisms
Hypothetical Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
Structural Elucidation: Spectroscopic Analysis
The definitive structure of this compound is established through a combination of spectroscopic techniques.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in ppm for the protons in the molecule are summarized in Table 2.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ (Boc) | ~1.45 | singlet | 9H |
| Piperidine ring protons | 1.10 - 1.90 | multiplet | ~7H |
| -CH₂-N (Piperidine) | 2.60 - 4.00 | multiplet | 2H |
| -CH- (Piperidine) | ~2.20 | multiplet | 1H |
| -CH₂-CH₂-OH | ~1.55 | multiplet | 2H |
| -CH₂-OH | ~3.65 | triplet | 2H |
| -OH | Variable | broad singlet | 1H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The expected chemical shifts for the carbons are presented in Table 3.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -C(CH₃)₃ (Boc) | ~28.5 |
| -C(CH₃)₃ (Boc) | ~79.5 |
| Piperidine C4 | ~25.0 |
| Piperidine C5 | ~29.0 |
| Piperidine C3 | ~36.0 |
| -CH₂-CH₂-OH | ~37.5 |
| Piperidine C2, C6 | ~44.0, ~46.0 |
| -CH₂-OH | ~61.0 |
| C=O (Boc) | ~155.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are listed in Table 4.
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |
| C-H stretch (alkane) | 3000 - 2850 | Strong |
| C=O stretch (carbamate) | ~1690 | Strong |
| C-O stretch (alcohol) | 1250 - 1050 | Strong |
| C-N stretch (carbamate) | 1200 - 1000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion ([M]⁺): m/z = 229
-
Key Fragmentation Pattern: A prominent fragmentation is the loss of the tert-butyl group ([M-57]⁺) or the entire Boc group.
Structural Elucidation Workflow:
Caption: A workflow diagram for the structural elucidation of the target compound.
Application in Drug Development: Intermediate for Ibrutinib
Piperidine derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals. A structurally related compound, (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate, is a known intermediate in the synthesis of Ibrutinib.[2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway. By inhibiting BTK, Ibrutinib disrupts the survival and proliferation of malignant B-cells, making it an effective treatment for certain B-cell cancers like chronic lymphocytic leukemia and mantle cell lymphoma.
This compound can be considered a potential precursor or analog in the synthesis of Ibrutinib and other kinase inhibitors, where the hydroxyethyl side chain can be further functionalized.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Ibrutinib's Mechanism of Action:
Caption: The role of BTK in the B-cell receptor signaling pathway and its inhibition by Ibrutinib.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, for example, with an electrospray ionization (ESI) or electron impact (EI) source.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For EI-MS, the sample is introduced directly or via gas chromatography.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.
Conclusion
The structural elucidation of this compound is unequivocally achieved through the combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The spectroscopic data are in full agreement with the proposed chemical structure. Its utility as a versatile intermediate, particularly in the context of synthesizing high-value pharmaceutical agents like kinase inhibitors, underscores its importance in medicinal chemistry and drug development. This guide provides the foundational knowledge and experimental framework for researchers working with this key synthetic building block.
References
An In-depth Technical Guide to Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate for Researchers and Drug Development Professionals
Introduction: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, with the CAS number 146667-84-7, is a key heterocyclic building block in the field of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a Boc-protected piperidine ring and a primary alcohol, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and its application in chemical synthesis, tailored for researchers, scientists, and drug development professionals.
Commercial Availability and Physicochemical Properties
This compound is readily available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The typical purity of the commercially available compound is ≥97%. Below is a summary of its key physicochemical properties and a list of notable suppliers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 146667-84-7 | [1] |
| Molecular Formula | C₁₂H₂₃NO₃ | |
| Molecular Weight | 229.32 g/mol | |
| Appearance | Light yellow liquid | [2] |
| Purity | ≥97% | [1] |
| Density | 1.043 g/cm³ | [2] |
| Boiling Point | 324.066 °C at 760 mmHg | [2] |
| Flash Point | 149.79 °C | [2] |
| Refractive Index | 1.479 | [2] |
| pKa | 15.09 ± 0.10 (Predicted) | [2] |
Table 2: Commercial Suppliers of this compound
| Supplier | Website | Notes |
| Home Sunshine Pharma | --INVALID-LINK-- | Manufacturer and supplier of APIs and intermediates. |
| Sigma-Aldrich | --INVALID-LINK-- | Distributor for Ambeed. |
| Ambeed | --INVALID-LINK-- | Supplier of building blocks for drug discovery. |
| Shanghai PotentPharm Science and Technology Co.,Ltd | Not available | Specializes in pharmaceutical intermediates. |
| Apollo Scientific | --INVALID-LINK-- | Supplier of fine chemicals for research and development. |
| BLDpharm | --INVALID-LINK-- | Global supplier of research chemicals. |
Application in Chemical Synthesis: A Versatile Building Block
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates. The Boc-protecting group on the piperidine nitrogen allows for selective reactions at the hydroxyl group, while its subsequent removal under acidic conditions provides a handle for further functionalization of the piperidine ring.
While specific signaling pathways are not directly associated with this building block, its incorporation into larger molecules can be crucial for defining their interaction with biological targets. The piperidine scaffold is a common motif in many approved drugs, contributing to favorable pharmacokinetic properties.
Experimental Protocols
Representative Experimental Protocol: Mesylation of the Hydroxyl Group
This protocol describes the conversion of the hydroxyl group to a mesylate, a good leaving group, to facilitate subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mesylated product.
Workflow and Synthesis Diagrams
The following diagrams illustrate the general synthetic utility of this compound as a chemical building block.
References
IUPAC name and synonyms for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Synonyms
IUPAC Name: this compound
Synonyms:
-
3-(2-hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
-
1-Boc-3-(2-hydroxyethyl)piperidine
-
N-Boc-3-(2-hydroxyethyl)piperidine
-
tert-butyl 3-(2-hydroxyethyl)-1-piperidinecarboxylate
-
Ambp919800
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 146667-84-7 | |
| Molecular Formula | C12H23NO3 | |
| Molecular Weight | 229.32 g/mol | |
| Appearance | Light yellow liquid | |
| Density | 1.043 g/cm³ | |
| Boiling Point | 324.066 °C at 760 mmHg | |
| Flash Point | 149.79 °C | |
| Refractive Index | 1.479 | |
| pKa | 15.09 ± 0.10 (Predicted) | |
| Purity | ≥97% | |
| Storage Temperature | 2-8 °C, sealed in dry conditions |
Experimental Protocols
Synthesis of this compound
This proposed synthesis involves a two-step process starting from 3-pyridineethanol: 1) hydrogenation of the pyridine ring to form 3-piperidineethanol, and 2) protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Hydrogenation of 3-Pyridineethanol to 3-Piperidineethanol
This step is based on the general principle of catalytic hydrogenation of pyridine derivatives to piperidines.
-
Materials:
-
3-Pyridineethanol
-
Ethanol (or other suitable solvent)
-
Platinum(IV) oxide (PtO2) or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Reaction flask equipped with a magnetic stirrer and gas inlet
-
-
Procedure:
-
Dissolve 3-pyridineethanol in ethanol in the reaction flask.
-
Add the hydrogenation catalyst (e.g., 5-10 mol% PtO2).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi, but this can vary).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 3-piperidineethanol. This product may be used directly in the next step or purified further by distillation.
-
Step 2: N-Boc Protection of 3-Piperidineethanol
This step follows a standard procedure for the protection of secondary amines using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
3-Piperidineethanol (from Step 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran)
-
A base (e.g., triethylamine, sodium bicarbonate)
-
Reaction flask with a magnetic stirrer
-
-
Procedure:
-
Dissolve the crude 3-piperidineethanol in the chosen solvent in the reaction flask.
-
Add the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, quench with water or a mild aqueous acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification Protocol
The crude this compound can be purified using standard laboratory techniques.
-
Materials:
-
Crude product
-
Silica gel for column chromatography
-
Solvent system for elution (e.g., a mixture of hexanes and ethyl acetate)
-
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluting solvent.
-
Load the dissolved product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a light yellow liquid.
-
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons, and the hydroxyethyl group protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the tert-butyl group, the piperidine ring, and the hydroxyethyl side chain. The carbonyl carbon of the Boc group will appear in the downfield region.
-
Role in Signaling Pathways and Drug Development
Currently, there is no specific information available in the public domain detailing the direct involvement of this compound in any signaling pathways. Its primary role in the context of drug development is that of a versatile building block. The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. The presence of the reactive hydroxyl group and the Boc-protected nitrogen allows for sequential and site-selective modifications, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Molecular weight and formula of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The document details its chemical properties, a plausible synthetic route with experimental protocols, and its significance in the development of therapeutic agents.
Core Compound Data
This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a hydroxyethyl group at the 3-position. This structure makes it a valuable building block in the synthesis of more complex molecules.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₃NO₃ | [1][2][3] |
| Molecular Weight | 229.32 g/mol | [2][3] |
| CAS Number | 146667-84-7 | [1][4] |
| Appearance | Light yellow liquid | [1] |
| Boiling Point | 324.066 °C at 760 mmHg | [1] |
| Density | 1.043 g/cm³ | [1] |
| Purity | ≥97% | [4] |
Synthetic Pathway and Experimental Protocols
While specific, detailed industrial synthesis protocols for this compound are proprietary, a logical and feasible synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. The following proposed synthesis starts from commercially available 3-pyridineethanol.
Logical Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of 3-Piperidineethanol
This step involves the catalytic hydrogenation of the pyridine ring of 3-pyridineethanol.
-
Materials:
-
3-Pyridineethanol
-
Platinum(IV) oxide (Adam's catalyst)
-
Glacial acetic acid
-
Ethanol
-
Hydrogen gas supply
-
Parr hydrogenation apparatus or similar
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-pyridineethanol in a mixture of ethanol and glacial acetic acid.
-
Add a catalytic amount of platinum(IV) oxide.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to a moderate temperature (e.g., 50-70 °C).
-
Maintain vigorous stirring and monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting residue is neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-piperidineethanol.
-
Step 2: Synthesis of this compound
This step involves the protection of the secondary amine of 3-piperidineethanol with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
3-Piperidineethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
-
Procedure:
-
Dissolve 3-piperidineethanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Wash the reaction mixture sequentially with water, dilute acid (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4] The piperidine scaffold is a common motif in many biologically active molecules, and the presence of the reactive hydroxyl group allows for further chemical modifications and the introduction of diverse functionalities.
While direct involvement in specific signaling pathways is not extensively documented in public literature, its role as a building block for more complex drugs suggests its contribution to the overall pharmacological activity of the final active pharmaceutical ingredient (API). The structural features of this intermediate are often found in compounds targeting a range of receptors and enzymes.
Illustrative Synthetic Utility
Caption: General role of the intermediate in API synthesis.
This intermediate can be utilized in the synthesis of compounds for various therapeutic areas. The hydroxyl group can be, for instance, oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages to connect to other parts of a target molecule. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.
Conclusion
This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined structure and the presence of versatile functional groups make it an essential building block for the synthesis of a wide array of complex drug molecules. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling further research and development in medicinal chemistry.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 3. This compound CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 73579-06-3 | 3-Piperidine ethanol | Tetrahedron [thsci.com]
Solubility Profile of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 146667-84-7). Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predicted solubility profile based on the molecule's structural characteristics and the known properties of analogous compounds. Furthermore, this guide presents a detailed, generalized experimental protocol for the systematic determination of its solubility, intended to serve as a foundational resource for researchers in pharmaceutical development and chemical synthesis. Visual workflows are included to delineate the experimental procedures and the logical underpinnings of the predicted solubility.
Introduction
This compound is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a primary hydroxyl functional group.[1][2][3] The piperidine scaffold is a significant heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[4] Understanding the solubility of this intermediate is critical for its application in synthetic chemistry, particularly for reaction condition optimization, purification, and formulation development. This guide aims to provide a detailed, albeit predictive, solubility profile and a practical framework for its experimental validation.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 146667-84-7 | [1][3][5] |
| Molecular Formula | C12H23NO3 | [2][3][5] |
| Molecular Weight | 229.32 g/mol | [3][5] |
| Appearance | Light yellow liquid | [1] |
| Density | 1.043 g/cm³ | [1] |
| Boiling Point | 324.066 °C at 760 mmHg | [1] |
| Flash Point | 149.79 °C | [1] |
| Refractive Index | 1.479 | [1] |
| pKa (Predicted) | 15.09 ± 0.10 | [1] |
Predicted Solubility Profile
-
Aqueous Solubility: The presence of the large, nonpolar tert-butyl group is expected to significantly limit its solubility in water. However, the hydroxyl group can participate in hydrogen bonding, which may impart slight aqueous solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The molecule is anticipated to have high solubility in polar protic solvents. The hydroxyl group can act as a hydrogen bond donor and acceptor, and the ester and carbamate functionalities can also engage in hydrogen bonding with the solvent.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, THF): High solubility is also predicted in polar aprotic solvents due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The aliphatic piperidine ring and the tert-butyl group suggest that the compound will be soluble in nonpolar solvents, although the polar hydroxyl group may reduce its miscibility with very nonpolar solvents like hexane.
The following table summarizes the predicted qualitative solubility.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, Aqueous Buffers | Low to Very Low | The large hydrophobic Boc group and piperidine ring are expected to dominate, despite the presence of a hydrophilic hydroxyl group. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High to Miscible | The molecule can act as a hydrogen bond donor (hydroxyl) and acceptor (hydroxyl, carbamate oxygen). |
| Polar Aprotic | DMSO, Acetonitrile, THF, Acetone | High | Favorable dipole-dipole interactions are expected with these solvents. |
| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and size. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aliphatic structure suggests good compatibility with nonpolar aromatic rings. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The presence of the polar hydroxyl group is expected to limit solubility in highly nonpolar aliphatic solvents. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol based on the standard shake-flask method for determining the equilibrium solubility of a compound like this compound.[6][7][8]
4.1. Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, ethanol, acetonitrile, hexane)
-
Glass vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm, chemically compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Centrifuge (optional)
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The goal is to have undissolved material remaining after equilibrium is reached.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved material settle. Centrifugation can be used to facilitate this process.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the aliquot through a syringe filter into a clean vial to remove all undissolved particles.[6][7]
-
Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved analyte.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate the logical relationships influencing solubility and the workflow for its experimental determination.
Caption: Logical diagram of how molecular features affect solubility.
References
- 1. This compound CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 146667-84-7 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 001chemical.com [001chemical.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Stability and Storage of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The information herein is intended to ensure the integrity and purity of this compound for research and development applications.
Overview and Chemical Properties
This compound is a piperidine derivative commonly used as a building block in the synthesis of various pharmaceutical compounds. Its stability is a critical factor for its effective use.
Chemical Structure:
Methodological & Application
Application Notes and Protocols: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds. Its unique structure, featuring a protected piperidine nitrogen and a primary alcohol, allows for sequential and regioselective modifications, making it a key intermediate in the synthesis of various pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this versatile reagent.
Application Notes
This compound serves as a crucial starting material for the synthesis of substituted piperidine derivatives, which are prevalent in a wide range of biologically active molecules. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen. The primary hydroxyl group provides a handle for various transformations, including oxidation, conversion to leaving groups for nucleophilic substitution, and etherification.
A significant application of this building block is in the synthesis of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of targeted immunomodulating agents used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In the synthesis of certain JAK inhibitors, the piperidine moiety of this compound is incorporated into the final drug scaffold. The 2-hydroxyethyl side chain is typically converted into a more reactive functional group, such as a mesylate, to facilitate the crucial C-N bond formation with a heterocyclic core, often a pyrrolo[2,3-d]pyrimidine.
Key Transformations and Experimental Protocols
The utility of this compound is demonstrated through several key chemical transformations. Below are detailed protocols for some of the most common and critical reactions.
Mesylation of the Primary Alcohol
Conversion of the hydroxyl group to a mesylate is a common strategy to transform it into a good leaving group for subsequent nucleophilic substitution reactions.
Protocol: Synthesis of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.1-1.3 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
-
| Reactant | Molar Eq. |
| This compound | 1.0 |
| Methanesulfonyl chloride | 1.1 - 1.3 |
| Triethylamine | 1.2 - 1.5 |
Table 1: Typical Reagent Stoichiometry for Mesylation.
Synthesis of a Key JAK Inhibitor Intermediate
The mesylated derivative is a key intermediate for the alkylation of heterocyclic cores. The following protocol outlines the synthesis of a crucial intermediate for a Janus kinase inhibitor.
Protocol: Synthesis of tert-butyl 3-(2-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethyl)piperidine-1-carboxylate
-
Materials:
-
tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate
-
4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stirring bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
-
Procedure:
-
To a solution of 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (1.1-1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
-
| Reactant | Molar Eq. |
| tert-butyl 3-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate | 1.1 - 1.2 |
| 4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidine | 1.0 |
| Potassium Carbonate | 2.0 - 3.0 |
Table 2: Typical Reagent Stoichiometry for N-Alkylation.
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations of this compound in the synthesis of a JAK inhibitor intermediate.
Caption: Synthetic pathway from the starting material to a JAK inhibitor intermediate.
Logical Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis and purification of the target intermediates.
Caption: General experimental workflow for the synthesis and purification of intermediates.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
Applications of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected piperidine ring and a primary alcohol, offers multiple reaction sites for the construction of complex molecular architectures. The piperidine scaffold is a privileged structure found in numerous FDA-approved drugs, valued for its ability to introduce favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for targeted therapies, with a focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.
Application in the Synthesis of PARP Inhibitor Intermediates
This compound serves as a strategic starting material for the synthesis of precursors to potent PARP inhibitors like Niraparib.[4] PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks.[5][6][7] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[8][9]
The primary alcohol of this compound can be readily converted into a leaving group, such as a mesylate or tosylate, facilitating subsequent nucleophilic substitution reactions to introduce aryl groups, a common feature in many PARP inhibitors.
Synthetic Workflow: From Starting Material to a Key Niraparib Intermediate
The following workflow outlines a plausible synthetic route to obtain an advanced intermediate for the synthesis of PARP inhibitors, starting from this compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a versatile heterocyclic building block crucial for the synthesis of a variety of pharmaceutical intermediates. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive primary hydroxyl group, allows for sequential and controlled modifications, making it an ideal starting material for the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs). The Boc (tert-butoxycarbonyl) protecting group ensures the stability of the piperidine nitrogen during initial synthetic transformations and can be readily removed under acidic conditions at a later stage to enable further functionalization. The primary hydroxyl group provides a handle for a range of chemical modifications, including oxidation, esterification, and conversion to leaving groups for subsequent nucleophilic substitution reactions.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key pharmaceutical intermediate, tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate. This azido-functionalized intermediate is a valuable precursor for the introduction of nitrogen-containing moieties, such as primary amines (via reduction) or triazoles (via click chemistry), which are prevalent in many drug candidates. The application of this building block in the synthesis of molecules targeting critical biological pathways, such as Bruton's tyrosine kinase (BTK) in B-cell malignancies, will also be discussed.
Key Applications
The primary hydroxyl group of this compound can be readily converted into a good leaving group, such as a tosylate or mesylate. This activation facilitates nucleophilic substitution, allowing for the introduction of a wide array of functional groups. One of the most synthetically useful transformations is the conversion to an azide, which serves as a precursor to a primary amine or can be used in cycloaddition reactions.
This synthetic strategy is particularly relevant in the preparation of intermediates for targeted therapies. For instance, the piperidine moiety is a common structural feature in many kinase inhibitors. The functionalized side chain derived from this compound can be elaborated to interact with specific residues in the active site of an enzyme or to link the piperidine core to other pharmacophoric elements.
Experimental Protocols
Herein, we describe a two-step protocol for the synthesis of tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate from this compound.
Step 1: Synthesis of tert-butyl 3-(2-(tosyloxy)ethyl)piperidine-1-carboxylate
This protocol details the activation of the primary hydroxyl group by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and stir for 10 minutes.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure tert-butyl 3-(2-(tosyloxy)ethyl)piperidine-1-carboxylate.
-
Step 2: Synthesis of tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate
This protocol describes the nucleophilic substitution of the tosylate group with an azide.
-
Materials:
-
Tert-butyl 3-(2-(tosyloxy)ethyl)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve tert-butyl 3-(2-(tosyloxy)ethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford pure tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate.
-
Data Presentation
The following table summarizes the expected quantitative data for the two-step synthesis of tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate.
| Step | Product | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 1 | tert-butyl 3-(2-(tosyloxy)ethyl)piperidine-1-carboxylate | This compound | C₁₉H₂₉NO₅S | 383.51 | 85-95 | >95 |
| 2 | tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate | tert-butyl 3-(2-(tosyloxy)ethyl)piperidine-1-carboxylate | C₁₂H₂₂N₄O₂ | 254.33 | 80-90 | >97 |
Visualization of a Relevant Signaling Pathway
The piperidine scaffold, accessible through intermediates derived from this compound, is a key component of many targeted therapies. A prominent example is in the development of Bruton's tyrosine kinase (BTK) inhibitors, such as Ibrutinib, which are used to treat B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3] Dysregulation of this pathway can lead to the uncontrolled growth of malignant B-cells.[2] Ibrutinib and other BTK inhibitors work by blocking the activity of BTK, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.[4][5]
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and its Inhibition.
The diagram above illustrates a simplified workflow for the synthesis of a key pharmaceutical intermediate, tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate, from the starting building block.
Caption: Synthetic workflow for a pharmaceutical intermediate.
References
- 1. targetedonc.com [targetedonc.com]
- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 5. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
Application Notes and Protocols: Coupling Reactions of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate in various synthetic coupling reactions. This versatile building block is valuable in medicinal chemistry and drug discovery for the synthesis of complex molecules and potential therapeutic agents. The presence of both a protected secondary amine and a primary alcohol allows for selective functionalization at either position, making it a key intermediate for creating diverse chemical libraries.
Overview of Coupling Reactions
This compound offers two primary points for chemical modification: the nucleophilic hydroxyl group and the nitrogen of the piperidine ring (after deprotection of the Boc group). This allows for a range of coupling reactions, including:
-
Etherification: Formation of an ether linkage via the hydroxyl group, commonly through a Williamson ether synthesis.
-
Amide Coupling: Acylation of the hydroxyl group (esterification) or coupling with the piperidine nitrogen after Boc-deprotection.
-
Buchwald-Hartwig Amination: Cross-coupling of the piperidine nitrogen (after deprotection) with aryl or heteroaryl halides.
These reactions enable the incorporation of the piperidine scaffold into a wide array of molecular frameworks, which is a common strategy in the design of novel therapeutics.
Etherification via Williamson Ether Synthesis
This protocol describes the formation of an ether bond by reacting the hydroxyl group of this compound with an alkyl or aryl halide in the presence of a strong base.
Experimental Protocol
-
Reagent Preparation:
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Prepare a solution of a strong base, such as sodium hydride (NaH, 1.1 eq), in a separate flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Deprotonation:
-
Slowly add the solution of this compound to the suspension of the base at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.
-
-
Coupling Reaction:
-
Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ether.
-
Representative Data
| Entry | Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | NaH | THF | 60 | 4 | 85 |
| 2 | 4-Nitrobenzyl Bromide | NaH | DMF | 60 | 3 | 92 |
| 3 | Ethyl Bromoacetate | KHMDS | THF | 25 | 6 | 78 |
Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The piperidine nitrogen, after removal of the Boc protecting group, can be coupled with a variety of carboxylic acids.
Experimental Protocol: Boc Deprotection and Amide Coupling
Part A: Boc Deprotection
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or a solution of HCl in dioxane.
-
Add a strong acid, typically Trifluoroacetic acid (TFA, 2-4 eq) or a 4M HCl solution in dioxane, dropwise at 0 °C.[1]
-
-
Deprotection:
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
-
Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine salt is often used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a base (e.g., NaHCO₃) and extraction.
-
Part B: Amide Coupling
-
Activation of Carboxylic Acid:
-
Coupling:
-
Add the deprotected piperidine derivative (from Part A, 1.0 eq) to the activated carboxylic acid mixture.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq) to neutralize the amine salt and facilitate the coupling.
-
Stir the reaction at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Representative Data for Amide Coupling
| Entry | Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC/HOBt | DIPEA | DMF | 12 | 88 |
| 2 | 4-Chlorobenzoic Acid | HATU | DIPEA | DMF | 10 | 91 |
| 3 | Acetic Acid | EDC/HOBt | TEA | DCM | 16 | 82 |
Amide Coupling Workflow
Caption: Workflow for Boc-deprotection and subsequent amide coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl piperidines.[4][5][6][7] The reaction requires a palladium catalyst and a suitable phosphine ligand.
Experimental Protocol
-
Boc Deprotection:
-
Follow the procedure described in Part A of the Amide Coupling protocol to obtain the deprotected piperidine amine salt.
-
-
Reaction Setup:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 eq), the deprotected piperidine amine salt (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos or t-BuXPhos, 4-10 mol%), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq).[5]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
-
Coupling Reaction:
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Representative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 100 | 12 | 89 |
| 2 | 3-Chloropyridine | Pd(OAc)₂ | t-BuXPhos | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100 | 16 | 82 |
Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig Amination.
References
Application Notes and Protocols for the Oxidation of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the oxidation of the primary hydroxyl group in tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate to the corresponding aldehyde, tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. This transformation is a crucial step in the synthesis of various piperidine-based compounds with significant applications in medicinal chemistry and drug development. The protocols outlined below are based on established, mild oxidation methods commonly employed in organic synthesis.
Overview of Common Oxidation Methods
The oxidation of primary alcohols to aldehydes requires mild and selective reagents to prevent over-oxidation to carboxylic acids. Several methods are well-suited for this transformation on substrates containing sensitive functional groups, such as the Boc-protecting group in the target molecule. The most common and effective methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation. These methods offer advantages such as high yields, operational simplicity under mild conditions, and tolerance of a wide range of functional groups.
A comparative summary of these methods is presented in the table below. The quantitative data are representative examples for the oxidation of primary alcohols and may require optimization for the specific substrate.
| Oxidation Method | Oxidizing Agent/Activator | Typical Solvent | Typical Temperature (°C) | Typical Reaction Time | Representative Yield (%) | Key Considerations |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride or Trifluoroacetic anhydride | Dichloromethane (DCM) | -78 to -60 | 1-4 hours | 85-95 | Requires cryogenic temperatures; produces volatile and malodorous dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1-3 hours | 90-98 | Reagent is commercially available but can be expensive and is sensitive to moisture. |
| Parikh-Doering Oxidation | Dimethyl sulfoxide (DMSO), Sulfur trioxide pyridine complex | Dichloromethane (DCM) | 0 to Room Temperature | 1-5 hours | 80-90 | Does not require cryogenic temperatures; reagents are relatively inexpensive and stable. |
Experimental Protocols
The following are detailed protocols for the oxidation of this compound.
Protocol 1: Swern Oxidation
This protocol is adapted from a procedure for the oxidation of a structurally similar substrate, N-Boc-3-hydroxypiperidine.[1] This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride or Trifluoroacetic anhydride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous DCM (volume to make a 0.2-0.5 M solution of the substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) or trifluoroacetic anhydride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, ensuring the internal temperature remains below -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the internal temperature below -60 °C.
-
After the addition of triethylamine, remove the cooling bath and allow the reaction mixture to warm to room temperature over 45-60 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol provides a convenient and mild alternative to Swern oxidation, operating at room temperature.[2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (volume to make a 0.1-0.2 M solution) in a round-bottom flask, add Dess-Martin Periodinane (1.2-1.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Parikh-Doering Oxidation
This method is another DMSO-based oxidation that does not require cryogenic temperatures.[3]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equivalent) and anhydrous triethylamine (3.0-5.0 equivalents) in a mixture of anhydrous DCM and anhydrous DMSO (volume to make a 0.1-0.5 M solution of the substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfur trioxide pyridine complex (1.5-3.0 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-5 hours).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow and the chemical transformation described in the protocols.
Caption: General experimental workflow for the oxidation of an alcohol to an aldehyde.
Caption: Chemical transformation from the starting alcohol to the desired aldehyde product.
References
Application Notes and Protocols: Derivatization of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate for Bioassays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a valuable building block in medicinal chemistry, incorporating a piperidine scaffold prevalent in many biologically active compounds. The presence of a primary hydroxyl group offers a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed protocols for the derivatization of this molecule into esters and ethers, and their subsequent evaluation in a representative bioassay targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and inflammatory conditions.[1][2]
Derivatization Strategies
The primary hydroxyl group of this compound can be readily converted into esters or ethers to modulate the compound's physicochemical properties, such as lipophilicity, and to probe interactions with biological targets.
Experimental Workflow for Derivatization and Bioassay
Caption: Workflow for derivatization, purification, and bioassay.
Experimental Protocols
Protocol 1: Synthesis of Ester Derivatives (Acylation)
This protocol describes the synthesis of an ester derivative of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ether Derivatives (Williamson Ether Synthesis)
This protocol details the synthesis of an ether derivative via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add the alkyl halide (1.2 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-16 hours, monitoring its progress by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure ether derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Bioassay Protocol: Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
The synthesized derivatives can be evaluated for their binding affinity to nAChRs. A competitive radioligand binding assay using acetylcholine-binding protein (AChBP) from Lymnaea stagnalis, a structural homolog of the ligand-binding domain of nAChRs, is a common method.[1]
Materials:
-
Synthesized piperidine derivatives
-
AChBP
-
Radioligand (e.g., [³H]-epibatidine or [³H]-nicotine)
-
Binding buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the synthesized derivatives in the binding buffer.
-
In a 96-well plate, add the binding buffer, the radioligand at a concentration close to its Kd, and the synthesized derivative at various concentrations.
-
Initiate the binding reaction by adding AChBP.
-
For determining non-specific binding, a separate set of wells should contain the radioligand, AChBP, and a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each derivative by plotting the percentage of specific binding against the logarithm of the derivative concentration and fitting the data to a sigmoidal dose-response curve.
-
Convert the IC₅₀ values to Ki (inhibition constant) values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Data Presentation
The following table presents representative binding affinity data for a series of piperidine derivatives against AChBP, illustrating the type of quantitative data that can be obtained from the bioassay protocol.
| Compound ID | R Group (Modification) | Ki (nmol/L)[1] |
| Nicotine | (Reference) | 777 |
| Compound 1 | Initial Hit (Aryl Substitution) | - (17.2% inhibition @ 100 nmol/L) |
| Compound 2 | Starting Point for Optimization | - (21.5% inhibition @ 100 nmol/L) |
| Compound 14 | Optimized Aryl Substitution | 105.6 |
| Compound 15 | Further Optimized Substitution | 2.8 |
Note: The data presented is for illustrative purposes based on published findings for similar piperidine derivatives and does not represent actual data for derivatives of this compound.
Signaling Pathway
Derivatives of this compound are designed to interact with the ligand-binding domain of nicotinic acetylcholine receptors (nAChRs).
Caption: Ligand binding to nAChR and subsequent signaling.
Conclusion
The derivatization of this compound provides a facile route to a diverse range of compounds for biological screening. The protocols outlined in this document offer a systematic approach to synthesizing ester and ether derivatives and evaluating their potential as modulators of nicotinic acetylcholine receptors. The structure-activity relationship data generated from such studies can guide the design of more potent and selective ligands for various therapeutic applications.
References
- 1. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 3. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Pathways to Novel Piperidine Derivatives from Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel piperidine derivatives, utilizing commercially available Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate as a versatile starting material. The described synthetic routes offer access to a variety of functionalized piperidine building blocks, which are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Piperidine and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The ability to functionalize the piperidine ring at various positions is crucial for modulating the pharmacological properties of these compounds. This compound is a readily accessible starting material that possesses a primary alcohol, providing a convenient handle for diverse chemical transformations. This document outlines key synthetic pathways, including oxidation to the corresponding aldehyde, conversion to ethers and esters, and formation of an azide derivative. Furthermore, it demonstrates the utility of the aldehyde intermediate in subsequent carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthetic Routes Overview
The primary alcohol of this compound can be transformed into several key intermediates, which serve as precursors to a range of novel piperidine derivatives. The main synthetic pathways are illustrated below.
Caption: Key synthetic transformations of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for the key transformations, along with tabulated quantitative data for easy comparison of different reaction conditions.
Oxidation of this compound to Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
The oxidation of the primary alcohol to the corresponding aldehyde is a crucial step for accessing a wide range of derivatives through subsequent reactions. Two common and effective methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Caption: General workflow for the oxidation of the starting material to the aldehyde.
Protocol 1.1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine (Et₃N). This method is known for its mild conditions and high yields.
-
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add DMSO (2.2 eq) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the desired aldehyde.
-
Protocol 1.2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild method that uses a hypervalent iodine reagent to achieve the oxidation. It is often preferred for its operational simplicity.
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 1: Comparison of Oxidation Methods
| Method | Key Reagents | Temperature (°C) | Typical Yield (%) | Notes |
| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | -78 to RT | 85-95 | Requires cryogenic conditions; produces volatile, odorous byproducts. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room Temperature | 80-90 | Operationally simple; reagent can be sensitive to moisture. |
Synthesis of Ether and Ester Derivatives
The hydroxyl group can be readily converted into ethers and esters, providing access to derivatives with modified lipophilicity and polarity.
Protocol 2.1: Williamson Ether Synthesis
This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction to 0 °C and add the alkyl halide (1.1 eq).
-
Stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
-
Protocol 2.2: Steglich Esterification
This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP), to form an ester bond under mild conditions.
-
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq) in DCM.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash chromatography.
-
Table 2: Ether and Ester Synthesis Data
| Reaction | Reagents | Solvent | Typical Yield (%) |
| Williamson Ether Synthesis | NaH, Benzyl Bromide | THF | 75-85 |
| Steglich Esterification | Benzoic Acid, DCC, DMAP | DCM | 80-90 |
Synthesis of Tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate
The conversion of the alcohol to an azide provides a versatile handle for click chemistry and the introduction of nitrogen-containing functionalities. This is typically a two-step process involving mesylation followed by azide substitution.
Caption: Two-step synthesis of the azide derivative from the alcohol.
Protocol 3.1: Mesylation
-
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude mesylate, which is often used in the next step without further purification.
-
Protocol 3.2: Azide Substitution
-
Materials:
-
Crude Tert-butyl 3-(2-mesyloxyethyl)piperidine-1-carboxylate
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of the crude mesylate (1.0 eq) in anhydrous DMF, add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir overnight.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
-
Table 3: Azide Synthesis Data
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield (%) (over 2 steps) |
| Mesylation & Azidation | MsCl, Et₃N; then NaN₃ | DCM; DMF | 0 to 80 | 70-80 |
Applications of the Aldehyde Intermediate
The aldehyde, Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate, is a valuable intermediate for further elaboration.
Wittig Reaction for Alkene Synthesis
The Wittig reaction allows for the formation of a carbon-carbon double bond from the aldehyde.
Protocol 4.1: Wittig Olefination
-
Materials:
-
Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene
-
-
Procedure:
-
To a solution of Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in toluene, add (triphenylphosphoranylidene)acetonitrile (1.1 eq).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the alkene derivative.
-
Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for forming carbon-nitrogen bonds.
Protocol 5.1: Reductive Amination
-
Materials:
-
Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
-
Amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
-
Procedure:
-
To a solution of Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) and the amine (1.1 eq) in DCE, add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Stir the reaction at room temperature overnight.
-
Quench with saturated aqueous sodium bicarbonate and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
-
Table 4: Reactions of the Aldehyde Intermediate
| Reaction | Key Reagents | Product Type | Typical Yield (%) |
| Wittig Reaction | (Triphenylphosphoranylidene)acetonitrile | α,β-Unsaturated Nitrile | 60-70 |
| Reductive Amination | Benzylamine, STAB | Secondary Amine | 70-80 |
Conclusion
The synthetic routes detailed in these application notes provide researchers with a robust toolkit for the derivatization of this compound. The protocols are scalable and utilize common laboratory reagents and techniques. The resulting functionalized piperidine derivatives are valuable building blocks for the synthesis of novel chemical entities with potential applications in drug discovery and development.
Large-Scale Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the large-scale synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable building block in pharmaceutical research and development. The described two-step procedure begins with the protection of the commercially available 3-piperidineacetic acid using Di-tert-butyl dicarbonate (Boc-anhydride), followed by the reduction of the resulting carboxylic acid to the desired primary alcohol. This protocol is designed for researchers, scientists, and drug development professionals, offering a scalable and efficient method for producing multi-gram to kilogram quantities of the target compound. All quantitative data is presented in tabular format for clarity, and the experimental workflow is visualized using a Graphviz diagram.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its bifunctional nature, featuring a protected piperidine nitrogen and a primary alcohol, makes it a versatile synthon for introducing a piperidine moiety with a flexible two-carbon linker. The N-Boc protecting group ensures stability during subsequent chemical transformations and allows for facile deprotection under acidic conditions. This application note outlines a robust and scalable two-step synthesis suitable for industrial applications.
Synthetic Scheme
The overall synthetic pathway is depicted below:
Step 1: Boc-Protection of 3-Piperidineacetic acid
Step 2: Reduction of Tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate
Experimental Protocols
Step 1: Synthesis of Tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate
This procedure details the N-Boc protection of 3-piperidineacetic acid.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (kg) | Moles (mol) | Density (g/mL) | Volume (L) |
| 3-Piperidineacetic acid | 143.18 | 1.00 | 6.98 | - | - |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.60 | 7.33 | - | - |
| Sodium hydroxide (NaOH) | 40.00 | 0.56 | 14.0 | - | - |
| 1,4-Dioxane | 88.11 | - | - | 1.033 | 10.0 |
| Water | 18.02 | - | - | 1.000 | 15.0 |
| Toluene | 92.14 | - | - | 0.867 | 10.0 |
| Hydrochloric acid (conc. HCl, 37%) | 36.46 | - | - | 1.18 | As needed |
| Sodium chloride (NaCl) | 58.44 | - | - | - | - |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | - | - | - | - |
Procedure:
-
Dissolution: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-piperidineacetic acid (1.00 kg, 6.98 mol), 1,4-dioxane (10.0 L), and water (5.0 L). Stir the mixture at room temperature (20-25°C) until all solids are dissolved.
-
Basification: Prepare a solution of sodium hydroxide (0.56 kg, 14.0 mol) in water (10.0 L) and cool it to 10-15°C. Add the NaOH solution to the reactor while maintaining the internal temperature below 25°C.
-
Boc-Protection: In a separate container, dissolve Di-tert-butyl dicarbonate (1.60 kg, 7.33 mol) in toluene (5.0 L). Add this solution to the reaction mixture via the addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash the aqueous layer with toluene (2 x 5.0 L) to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer to 0-5°C in an ice bath.
-
Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Extract the product with toluene (3 x 5.0 L).
-
Combine the organic extracts and wash with brine (saturated NaCl solution, 5.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a viscous oil or low-melting solid.
-
Expected Yield: 1.55 kg (91%)
Step 2: Synthesis of this compound
This procedure describes the reduction of the carboxylic acid intermediate to the target alcohol using borane-tetrahydrofuran complex.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (kg) | Moles (mol) | Density (g/mL) | Volume (L) |
| Tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate | 243.31 | 1.50 | 6.16 | - | - |
| Borane-tetrahydrofuran complex (1M in THF) | - | - | 7.40 | - | 7.40 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 0.889 | 15.0 |
| Methanol | 32.04 | - | - | 0.792 | As needed |
| Sodium bicarbonate (NaHCO₃), saturated solution | 84.01 | - | - | - | As needed |
| Ethyl acetate | 88.11 | - | - | 0.902 | 20.0 |
| Sodium sulfate (Na₂SO₄), anhydrous | 142.04 | - | - | - | - |
Procedure:
-
Inert Atmosphere: Set up a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a nitrogen inlet. Purge the reactor with dry nitrogen.
-
Dissolution: Charge the reactor with Tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate (1.50 kg, 6.16 mol) and anhydrous tetrahydrofuran (15.0 L). Stir until a clear solution is obtained.
-
Cooling: Cool the solution to 0-5°C using a chiller.
-
Addition of Reducing Agent: Add the borane-tetrahydrofuran complex solution (1M in THF, 7.40 L, 7.40 mol) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 10-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Quenching:
-
Cool the reaction mixture back to 0-5°C.
-
CAUTION: Quenching is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and no ignition sources.
-
Slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
-
Work-up:
-
To the residue, add ethyl acetate (10.0 L) and saturated sodium bicarbonate solution (10.0 L) and stir vigorously.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5.0 L).
-
Combine the organic layers, wash with brine (5.0 L), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography (if necessary) to yield the final product as a colorless to pale yellow oil.
Expected Yield: 1.28 kg (91%)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the large-scale synthesis of the target compound.
Safety Precautions
-
All operations should be conducted in a well-ventilated fume hood or a suitable reactor setup.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with care.
-
The quenching of borane complexes is highly exothermic and releases flammable hydrogen gas. Perform this step slowly, with adequate cooling and in the absence of ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides an efficient and scalable method for the synthesis of this compound. The use of commercially available starting materials and well-established chemical transformations makes this procedure suitable for large-scale production in an industrial setting. The detailed steps and tabulated data are intended to facilitate the straightforward implementation of this synthesis by qualified professionals.
Application Notes: The Strategic Use of Piperidine-Based Fragments in Early-Stage Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on screening collections of low molecular weight compounds, or "fragments," for weak but high-quality interactions with a biological target. These initial hits then serve as starting points for the rational design and evolution into more potent, drug-like molecules. Within the vast chemical space of fragments, saturated heterocycles, and particularly piperidine scaffolds, have garnered significant attention. Their inherent three-dimensional (3D) character allows for the exploration of protein binding pockets in ways that flat, aromatic fragments cannot, often leading to improved physicochemical properties and novel intellectual property.
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a prime example of a 3D fragment that embodies the desirable characteristics for an FBDD campaign. Its piperidine core provides a rigid, chair-like conformation, while the hydroxyethyl group offers a hydrogen bond donor and acceptor, and the tert-butoxycarbonyl (Boc) protecting group allows for straightforward synthetic elaboration. Although specific data for this particular fragment's screening against various targets is not extensively published, its structural motifs are representative of those found in successful FBDD campaigns. These notes will provide a generalized overview and protocols applicable to fragments of this class.
Physicochemical Properties of a Representative Piperidine Fragment
To be effective in FBDD, a fragment should adhere to the "Rule of Three," a set of empirical guidelines that increase the probability of identifying high-quality hits. Let's analyze the properties of this compound in this context.
| Property | Value | "Rule of Three" Guideline | Conformance |
| Molecular Weight (MW) | 229.32 g/mol | < 300 Da | Yes |
| LogP (octanol-water partition coefficient) | ~1.7 | < 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Yes |
| Rotatable Bonds | 4 | ≤ 3 | No (Slight Deviation) |
Note: The LogP value is an estimation. The slight deviation in the number of rotatable bonds is often acceptable for fragments with valuable 3D scaffolds.
The Rationale for Employing 3D Fragments
The over-representation of flat, aromatic compounds in early screening libraries has been termed "molecular obesity." The inclusion of 3D fragments like piperidine derivatives helps to mitigate this by:
-
Exploring Complex Binding Sites: The non-planar structure of piperidines can access deeper, more complex pockets on a protein surface.
-
Improving Physicochemical Properties: Compounds developed from 3D fragments often exhibit better solubility, metabolic stability, and oral bioavailability compared to their flat counterparts.
-
Novelty and Patentability: The unique spatial arrangement of functional groups can lead to novel chemical matter with strong intellectual property potential.
General Workflow for Fragment-Based Drug Discovery
The FBDD process is a systematic, multi-stage approach that begins with a carefully curated fragment library and culminates in a lead compound.
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Experimental Protocols
The following are generalized protocols for common biophysical screening techniques used in FBDD. These would be applicable for screening fragments like this compound.
Protocol 1: Surface Plasmon Resonance (SPR) for Primary Screening and Affinity Determination
SPR is a label-free technique that measures the binding of an analyte (fragment) to a ligand (protein target) immobilized on a sensor chip.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Protein target of interest (in appropriate buffer, e.g., HBS-EP+)
-
Fragment library, including this compound, dissolved in 100% DMSO.
-
Running buffer (e.g., HBS-EP+ with 1-5% DMSO)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein target (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired immobilization level (e.g., 8000-10000 RU).
-
Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Primary Fragment Screen:
-
Prepare a stock solution of the fragment in 100% DMSO (e.g., 100 mM).
-
Dilute the fragment to the screening concentration (e.g., 200 µM) in running buffer. The final DMSO concentration should be matched across all samples and the running buffer.
-
Inject the fragment solution over the immobilized protein surface for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH).
-
A binding response significantly above the baseline noise is considered a "hit."
-
-
Affinity Determination (for Hits):
-
Perform a dose-response experiment by injecting a series of concentrations of the hit fragment (e.g., from 1 µM to 500 µM).
-
Measure the binding response at equilibrium for each concentration.
-
Fit the data to a steady-state affinity model to determine the dissociation constant (KD).
-
Hypothetical SPR Data for a Piperidine Fragment Hit
| Fragment Concentration (µM) | Response Units (RU) at Equilibrium |
| 10 | 5.2 |
| 25 | 12.8 |
| 50 | 24.5 |
| 100 | 45.1 |
| 200 | 75.3 |
| 400 | 102.6 |
| Calculated KD | ~150 µM |
Protocol 2: Saturation Transfer Difference (STD) NMR for Hit Validation
STD NMR is a powerful technique to detect the binding of a small molecule to a large protein. It relies on the transfer of saturation from the protein to a bound ligand.
Materials:
-
High-field NMR spectrometer (>500 MHz) with a cryoprobe.
-
Protein target of interest.
-
Fragment hit (e.g., this compound).
-
Deuterated buffer (e.g., phosphate buffer in D2O, pD 7.4).
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein target in the deuterated buffer to a final concentration of 10-50 µM.
-
Prepare a stock solution of the fragment in a compatible deuterated solvent (e.g., DMSO-d6).
-
Add the fragment to the protein solution to a final concentration of 1-2 mM (a 100-fold excess is common).
-
-
NMR Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum of the sample to identify the fragment's resonances.
-
Set up the STD experiment. This involves two experiments:
-
On-resonance spectrum: The protein is selectively saturated with a train of Gaussian pulses at a frequency where only protein resonances absorb (e.g., -1 ppm).
-
Off-resonance spectrum: The same saturation pulses are applied at a frequency where neither the protein nor the fragment has resonances (e.g., 30 ppm).
-
-
The saturation time is typically 1-2 seconds.
-
-
Data Processing and Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Only protons of the fragment that are in close proximity to the protein during binding will show signals in the STD spectrum.
-
The relative intensity of the signals in the STD spectrum can provide information about which parts of the fragment are most important for binding (the binding epitope).
-
Hypothetical Signaling Pathway Inhibition
Fragments that bind to a protein kinase, for example, can be developed into potent inhibitors that block a signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway by a piperidine-based drug.
Disclaimer: The protocols and data presented are for illustrative purposes and represent a generalized approach. Specific experimental conditions must be optimized for each protein target and fragment library.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the purification of this compound, presented in a question-and-answer format.
Q1: My column chromatography purification is resulting in a low yield. What are the potential causes and solutions?
A1: Low yield during column chromatography can be frustrating. Here are some common causes and their solutions:
-
Compound is too polar and is sticking to the silica gel: The hydroxyl group in your compound can lead to strong interactions with the silica gel.
-
Solution: Try increasing the polarity of your eluent system gradually. A common eluent system for similar compounds is a mixture of hexanes and ethyl acetate. You can increase the proportion of ethyl acetate. Adding a small amount of a more polar solvent like methanol to your eluent system can also help.
-
-
Improper solvent system selection: The chosen eluent may not be optimal for separating your compound from impurities.
-
Solution: Before running a column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the one that gives good separation (Rf value of your product around 0.3-0.4).
-
-
Compound degradation on silica gel: Some compounds can degrade on acidic silica gel.
-
Solution: You can use deactivated silica gel by adding a small amount of a base, like triethylamine (typically 0.1-1%), to your eluent system.
-
-
Co-elution with impurities: An impurity might have a similar polarity to your product in the chosen solvent system.
-
Solution: Try a different solvent system. For example, if you are using hexanes/ethyl acetate, you could try dichloromethane/methanol.
-
Q2: I am observing multiple spots on TLC after purification. What could be the reason?
A2: Observing multiple spots on TLC after purification indicates that the separation was not successful. Here are some possible reasons:
-
Overloading the column: Loading too much crude material onto the column can lead to poor separation.
-
Solution: As a general rule, use a ratio of at least 30:1 of silica gel to crude compound by weight.
-
-
Column was not packed properly: Channels or cracks in the silica gel bed can lead to an uneven flow of the solvent and poor separation.
-
Solution: Ensure you pack the column carefully and that the silica gel is uniformly settled.
-
-
Sample was not loaded correctly: If the initial band of the sample is too broad, it will lead to broad, overlapping bands during elution.
-
Solution: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band.
-
Q3: My purified product is an oil, but I expected a solid. How can I induce crystallization?
A3: It is not uncommon for compounds that are reported as solids to be isolated as oils if they contain impurities or residual solvent. Here are some techniques to induce crystallization:
-
Solvent selection for recrystallization: The choice of solvent is crucial.
-
Solution: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You can test various solvents on a small scale. Common solvent systems for recrystallization include ethanol, methanol, isopropanol, or mixtures like hexanes/ethyl acetate.[1]
-
-
Using a solvent/anti-solvent system: This is a useful technique when you can't find a single suitable solvent.
-
Solution: Dissolve your compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[1]
-
-
Scratching the flask: This can create nucleation sites for crystal growth.
-
Solution: Gently scratch the inside of the flask below the surface of the solution with a glass rod.
-
-
Seeding: If you have a small crystal of the pure compound, you can add it to the supersaturated solution to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route used. However, some common impurities could include:
-
Starting materials: Unreacted 3-piperidineethanol or di-tert-butyl dicarbonate (Boc-anhydride).
-
Byproducts of the Boc-protection: If the reaction was not clean, you might have di-Boc protected species or byproducts from the breakdown of Boc-anhydride.
-
Solvents: Residual solvents from the reaction and workup.
Q2: What is a good starting eluent system for column chromatography of this compound?
A2: A good starting point for the column chromatography of this compound on silica gel is a mixture of hexanes and ethyl acetate. You can start with a ratio of 4:1 (hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most common method to monitor the progress of column chromatography. You can spot the collected fractions on a TLC plate and visualize the spots under UV light (if your compound is UV active) or by using a staining agent. A common stain for compounds with hydroxyl groups is potassium permanganate.
Q4: What is the expected appearance and purity of the final product?
A4: Purified this compound is typically a light yellow liquid.[2][3] Commercially available products often have a purity of 97% or higher.[3][4]
Data Presentation
Table 1: Typical Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃NO₃ | [5] |
| Molecular Weight | 229.32 g/mol | [5] |
| Appearance | Light yellow liquid | [2][3] |
| Boiling Point | 324.066 °C at 760 mmHg | [2] |
| Density | 1.043 g/cm³ | [2] |
Table 2: Illustrative Comparison of Purification Methods (General Guidance)
| Purification Method | Typical Purity | Typical Yield | Pros | Cons |
| Column Chromatography | >95% | 60-90% | Good for separating complex mixtures. | Can be time-consuming and uses large amounts of solvent. |
| Recrystallization | >98% | 50-80% | Can yield very pure product. | Only suitable for solid compounds; yield can be lower.[1] |
| Distillation | >95% | 70-95% | Good for separating liquids with different boiling points. | Not suitable for heat-sensitive compounds. |
Note: The values in this table are general estimates for Boc-protected compounds and may vary for this compound. Experimental optimization is recommended.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Potassium permanganate stain
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 4:1 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Add the eluent to the column and start collecting fractions.
-
Monitoring: Monitor the fractions by TLC using an appropriate stain (e.g., potassium permanganate) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization (for solid crude product)
This protocol describes a general method for recrystallization. Note that this compound is often a liquid, but if your crude product is a solid, this method can be attempted.
Materials:
-
Crude solid this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a hexanes/ethyl acetate mixture)
-
Erlenmeyer flask, heating plate, ice bath, and filtration apparatus
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature to allow for crystal formation.
-
Crystallization: Once crystals start to form, place the flask in an ice bath to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Drying: Dry the crystals in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the purification of crude products.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. This compound | 146667-84-7 [sigmaaldrich.com]
- 4. 001chemical.com [001chemical.com]
- 5. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other challenges in the synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary and reliable synthetic routes for this target molecule:
-
Route A: Boc Protection of 3-Piperidineethanol. This is a direct, one-step synthesis where the commercially available 3-(2-hydroxyethyl)piperidine is protected with a tert-butoxycarbonyl (Boc) group.
-
Route B: Reduction of a Piperidine-3-acetic Acid Derivative. This two-step route typically involves first the N-Boc protection of a piperidine-3-acetic acid ester (e.g., the methyl or ethyl ester), followed by the reduction of the ester functionality to the corresponding primary alcohol.
Q2: I'm seeing a low yield after the Boc protection step. What are the likely causes?
Low yields in Boc protection are common and can often be attributed to several factors:
-
Inappropriate Base: The choice and stoichiometry of the base are critical. While some reactions proceed without a base, using one like triethylamine (TEA) or sodium bicarbonate is common to neutralize the acid formed and drive the reaction to completion.
-
Poor Solubility: If the starting amine salt (e.g., hydrochloride salt) is not fully neutralized and dissolved, the reaction can be slow or incomplete.
-
Hydrolysis of Boc Anhydride: In aqueous or protic solvents, di-tert-butyl dicarbonate (Boc₂O) can hydrolyze, reducing the amount available to react with the amine. An excess of Boc₂O is often used to compensate for this.
-
Side Reactions: Over-reaction can lead to the formation of a di-Boc protected amine, particularly with primary amines under harsh conditions.
Q3: My reduction of the Boc-protected ester is sluggish or incomplete. What should I check?
For the reduction of the ester in Route B, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), incomplete reactions are often due to:
-
Insufficient Reducing Agent: Esters require two equivalents of hydride for complete reduction. It is standard practice to use a molar excess of LiAlH₄.
-
Moisture in the Reaction: LiAlH₄ reacts violently with water and other protic sources. All glassware must be thoroughly dried, and anhydrous solvents are essential for the reaction's success.
-
Low Reaction Temperature: While the reaction is often initiated at 0 °C for safety, it may require warming to room temperature or even gentle heating to go to completion.
Q4: The final product is difficult to purify. Are there any tips for purification?
This compound is a polar molecule, which can make purification challenging.
-
Column Chromatography: Flash chromatography on silica gel is the most common method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.
-
Aqueous Work-up: During the work-up, ensure that the pH is carefully controlled to prevent the cleavage of the acid-labile Boc group. A mild basic wash (e.g., saturated sodium bicarbonate solution) is recommended.
-
Drying: Thoroughly dry the final product under high vacuum to remove any residual solvent, as this can affect the accuracy of the yield calculation and subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Boc Protection of 3-Piperidineethanol (Route A)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (starting material remains) | 1. Insufficient Boc₂O. 2. Inadequate base. 3. Poor solubility of starting material. | 1. Use a slight excess of Boc₂O (1.1-1.2 equivalents). 2. Add 1.1-1.5 equivalents of a base like triethylamine (TEA). For aqueous conditions, sodium bicarbonate can be used. 3. If starting from a salt, ensure it is fully neutralized and dissolved. A biphasic system (e.g., dioxane/water) can improve solubility. |
| Formation of multiple products | 1. Reaction with the hydroxyl group. 2. Di-Boc protection (less common for secondary amines). | 1. O-acylation is generally not favored under standard Boc protection conditions. However, if observed, consider using milder conditions (e.g., lower temperature). 2. Carefully control the stoichiometry of Boc₂O and monitor the reaction by TLC or LC-MS. |
| Low isolated yield after work-up | 1. Loss of product during aqueous extraction due to its polarity. 2. Cleavage of the Boc group during an acidic wash. | 1. Saturate the aqueous layer with NaCl before extraction to reduce the solubility of the product. Use a more polar extraction solvent like dichloromethane (DCM) or perform multiple extractions with ethyl acetate. 2. Avoid strong acidic washes. Use a dilute acid (e.g., 5% citric acid) or a saturated solution of NH₄Cl if an acidic wash is necessary. |
Issue 2: Low Yield in the Reduction of Boc-Protected Piperidine-3-acetic Acid Ester (Route B)
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (ester starting material remains) | 1. Insufficient LiAlH₄. 2. Reaction temperature is too low. 3. Deactivation of LiAlH₄ by moisture. | 1. Use a 1.5 to 2.0 molar excess of LiAlH₄. 2. After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Gentle refluxing in THF may be required. 3. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., dry THF or diethyl ether). |
| Formation of side products | 1. Over-reduction of other functional groups if present. 2. Cleavage of the Boc group. | 1. LiAlH₄ is a very strong reducing agent. If other sensitive functional groups are present, consider a milder reducing agent like sodium borohydride in the presence of an activating agent, although this is less common for esters. 2. The Boc group is generally stable to LiAlH₄. However, prolonged heating or a harsh acidic work-up can lead to its removal. |
| Difficult work-up and low isolated yield | 1. Formation of gelatinous aluminum salts that are difficult to filter. 2. Loss of the polar alcohol product during extraction. | 1. Use a Fieser work-up: for every 'n' grams of LiAlH₄ used, cautiously and sequentially add 'n' mL of water, 'n' mL of 15% aqueous NaOH, and then '3n' mL of water. This should produce a granular precipitate that is easier to filter. 2. Saturate the aqueous layer with NaCl before extraction. Use a continuous extraction apparatus for highly polar products. |
Experimental Protocols
Protocol A: Boc Protection of 3-(2-hydroxyethyl)piperidine
-
Dissolution: Dissolve 3-(2-hydroxyethyl)piperidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water (approximately 0.5 M).
-
Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir vigorously.
-
Boc Anhydride Addition: To the stirring suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with a 5% citric acid solution, saturated aqueous sodium bicarbonate solution, and finally brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to yield this compound.
Protocol B: Reduction of Tert-butyl 3-(methoxycarbonylmethyl)piperidine-1-carboxylate
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve Tert-butyl 3-(methoxycarbonylmethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching (Fieser Work-up):
-
Cool the reaction mixture back to 0 °C.
-
Cautiously and sequentially add water (1 mL for every 1 g of LiAlH₄ used), followed by 15% aqueous sodium hydroxide (1 mL for every 1 g of LiAlH₄), and finally water again (3 mL for every 1 g of LiAlH₄).
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
-
Filtration and Extraction:
-
Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product. Purify by flash column chromatography as described in Protocol A.
Visualizations
Identifying side products in the synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic procedure.
Troubleshooting Guide & FAQs
Q1: My reaction to synthesize this compound is showing an unexpected impurity with a lower Rf value on my TLC plate. What could this be?
A1: A common side product in the reduction of the parent ester or carboxylic acid (Tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate) to the desired alcohol is the intermediate aldehyde, Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate. This occurs when the reduction is incomplete. The aldehyde is typically more polar than the starting ester but less polar than the final alcohol, though chromatographic behavior can vary.
To minimize the formation of the aldehyde intermediate, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial. If the reaction stalls, a slight increase in temperature might be necessary, but proceed with caution to avoid other side reactions.
-
Reagent Stoichiometry: Use a sufficient excess of the reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to ensure the complete conversion of both the starting material and the intermediate aldehyde to the desired alcohol.[1][2]
Q2: I've isolated my product, but NMR analysis suggests the presence of a compound without the tert-butyl group. What is this impurity and how can I avoid it?
A2: The impurity is likely 3-(2-hydroxyethyl)piperidine, the product resulting from the cleavage of the Boc (tert-butyloxycarbonyl) protecting group. While the Boc group is generally stable to LiAlH₄, prolonged reaction times, elevated temperatures, or a harsh work-up procedure can lead to its removal.[3][4][5]
To prevent deprotection of the Boc group:
-
Control Reaction Conditions: Maintain a low temperature throughout the reaction and work-up.
-
Careful Quenching: Quench the reaction slowly and at a low temperature. A common method is the dropwise addition of water followed by a dilute aqueous base (e.g., 15% NaOH solution) and then more water. Avoid strongly acidic conditions during work-up.
-
Minimize Reaction Time: Once the starting material is consumed (as indicated by TLC), proceed with the work-up promptly.
Q3: My overall yield is lower than expected. What are the potential reasons?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: As mentioned in Q1, the reaction may not have gone to completion, leaving behind the starting material and the aldehyde intermediate.
-
Side Product Formation: Formation of the de-Boc'd product (see Q2) or other unidentified byproducts will lower the yield of the desired product.
-
Work-up and Purification Losses: The desired product might be partially lost during the extraction and purification steps. Ensure efficient extraction with an appropriate solvent and optimize your chromatography conditions.
-
Purity of Starting Materials: Impurities in the starting Tert-butyl 3-(carboxymethyl)piperidine-1-carboxylate or its ester will lead to the formation of undesired side products and a lower yield of the target molecule.
Data Presentation
The following table summarizes the expected and potential products in the synthesis of this compound via LiAlH₄ reduction. The yield and purity are representative values and can vary based on experimental conditions.
| Compound | Molecular Formula | Expected Yield (%) | Typical Purity (%) | Identification Notes |
| Main Product: this compound | C₁₂H₂₃NO₃ | 85 - 95 | >98 | Presence of characteristic signals for the Boc group and the hydroxyethyl side chain in NMR. |
| Side Product 1: Tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate | C₁₂H₂₁NO₃ | < 5 | - | Aldehyde proton signal (~9.7 ppm) in ¹H NMR. Can be minimized with sufficient reducing agent and reaction time.[1][6] |
| Side Product 2: 3-(2-hydroxyethyl)piperidine | C₇H₁₅NO | < 5 | - | Absence of the characteristic tert-butyl signal (singlet, 9H) in ¹H NMR. Can be minimized by controlling reaction temperature and using a mild work-up.[3][4] |
Experimental Protocols
General Protocol for the Reduction of Tert-butyl 3-(methoxycarbonylmethyl)piperidine-1-carboxylate with LiAlH₄:
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), a solution of Tert-butyl 3-(methoxycarbonylmethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of Lithium Aluminum Hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The reaction progress is monitored by TLC.
-
Work-up (Quenching): The reaction is cooled back to 0 °C and quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Filtration and Extraction: The resulting suspension is stirred at room temperature for 30 minutes and then filtered through a pad of celite. The filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired this compound.
Visualizations
The following diagram illustrates the reaction pathway leading to the main product and the potential aldehyde side product.
Caption: Formation of the aldehyde side product from incomplete reduction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Mesylation of Piperidine Alcohols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the mesylation of piperidine alcohols.
Troubleshooting Guide
This section addresses common problems encountered during the mesylation of piperidine alcohols in a question-and-answer format.
Q1: My mesylation reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Incomplete or low-yield reactions can stem from several factors:
-
Poor Leaving Group: The hydroxyl group (-OH) of an alcohol is a poor leaving group because hydroxide (HO⁻) is a strong base. Mesylation converts the alcohol into a methanesulfonate (-OMs), which is an excellent leaving group because the mesylate anion is a very weak, resonance-stabilized base.[1][2][3]
-
Reagent Quality: Ensure that methanesulfonyl chloride (MsCl) and the base (e.g., triethylamine, pyridine) are high purity and anhydrous. Moisture in the reagents or solvent will quench the highly reactive MsCl.[3]
-
Insufficient Base: A non-nucleophilic base is crucial for neutralizing the HCl generated during the reaction.[3][4] If the base is too weak or used in an insufficient amount, the reaction can stall.
-
Steric Hindrance: Piperidine alcohols, especially those with substitution near the hydroxyl group, can be sterically hindered, slowing the reaction rate.[3][5]
-
Low Temperature: While reactions are typically started at 0 °C to control exothermicity, the reaction may require warming to room temperature to proceed to completion.[6][7] Always monitor reaction progress using Thin Layer Chromatography (TLC).[3][7]
Q2: I am observing significant formation of side products. What are they and how can I minimize them?
A2: The most common side products are elimination products (alkenes) and alkyl chlorides.
-
Elimination: The mesylate is a powerful leaving group, making the product susceptible to base-catalyzed elimination, especially if the reaction temperature is too high or an excess of a strong base is used.[6] To minimize this, use a weaker base like pyridine, avoid excess base, and maintain low reaction temperatures (e.g., -20 °C to 0 °C).[6]
-
Alkyl Chloride Formation: When using triethylamine (TEA) as a base in a solvent like dichloromethane (DCM), a chloride anion can be generated, which can displace the mesylate group in a substitution reaction.[6][8] To avoid this, consider using methanesulfonic anhydride instead of MsCl, as it does not produce a chloride byproduct.[6][8] Alternatively, using pyridine as both the base and solvent can reduce this side reaction.[9]
Q3: The purification of my mesylated product is difficult. What are the best practices?
A3: Purification can be challenging due to the reactivity of the mesylate product.
-
Work-up: A standard aqueous work-up is typically performed. The reaction mixture is washed sequentially with cold water, dilute acid (like 0.1 M HCl) to remove excess amine base, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[6][10]
-
Chromatography: Column chromatography on silica gel is often used for purification. However, sulfonate esters can be sensitive to prolonged exposure to silica.[11][12] It's advisable to run the column quickly with a non-polar eluent system.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.[13] It is important to use non-hydroxylic solvents (like toluene) to avoid any potential reaction with the mesylate.[13]
-
Stability: Avoid excessive heating during solvent evaporation or purification, as this can promote elimination or decomposition.[6] It is recommended to take an NMR of the crude mixture to assess stability and side product formation before extensive purification.[6]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert an alcohol to a mesylate?
A1: The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution and elimination reactions. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, facilitating subsequent reactions.[1][2][4]
Q2: Does the stereochemistry of the piperidine alcohol change during mesylation?
A2: No. The mesylation reaction occurs at the oxygen atom of the alcohol, and the bond between the carbon and the oxygen is not broken. Therefore, the stereochemistry at the carbon center is retained.[2][4][14]
Q3: What are the standard conditions for mesylating a piperidine alcohol?
A3: A typical procedure involves dissolving the piperidine alcohol in an anhydrous aprotic solvent like dichloromethane (DCM) with a non-nucleophilic base (e.g., triethylamine). The solution is cooled to 0 °C before the dropwise addition of methanesulfonyl chloride (MsCl).[7][10]
Q4: What is the difference between using methanesulfonyl chloride (MsCl) and methanesulfonic anhydride ((MeSO₂)₂O)?
A4: Both are effective mesylating agents. The primary advantage of using methanesulfonic anhydride is that it avoids the formation of alkyl chloride side products, as no chloride ions are generated during the reaction.[8]
Experimental Protocols & Data
Protocol: General Mesylation of a Secondary Piperidine Alcohol
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, 1.5 eq.)
-
Methanesulfonyl Chloride (MsCl, 1.2 eq.)
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen).
-
Dissolve the N-Boc-4-hydroxypiperidine in anhydrous DCM (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm to room temperature and continue stirring for 2-4 hours.[7]
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold water, cold 0.1 M HCl, saturated aqueous sodium bicarbonate, and finally with brine.[6][10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Table 1: Comparison of Common Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Notes |
| Mesylating Agent | Methanesulfonyl Chloride (MsCl) | Methanesulfonic Anhydride | MsCl | MsCl is common, but anhydride avoids chloride side products.[8] |
| Base | Triethylamine (TEA) | Pyridine | Diisopropylethylamine (DIPEA) | TEA is a strong, non-nucleophilic base. Pyridine is weaker and can also act as the solvent.[6] DIPEA is bulky and useful for hindered systems. |
| Solvent | Dichloromethane (DCM) | Pyridine | Tetrahydrofuran (THF) | DCM is a standard aprotic solvent. Pyridine can serve as both base and solvent.[9] |
| Temperature | 0 °C to Room Temp | 0 °C | -10 °C to 0 °C | Low temperature controls the reaction and minimizes side products like elimination.[6][10] |
| Equivalents (Base) | 1.1 - 1.5 eq. | 1.1 - 1.5 eq. | 1.5 - 2.0 eq. | A slight excess of base is needed to neutralize the generated HCl.[7] |
| Equivalents (MsCl) | 1.1 - 1.2 eq. | 1.1 - 1.2 eq. | 1.2 - 1.5 eq. | A slight excess ensures complete consumption of the alcohol.[7] |
Visual Guides
Caption: Experimental workflow for the mesylation of piperidine alcohols.
Caption: Troubleshooting decision tree for low-yield mesylation reactions.
References
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Reactions
Welcome to the technical support center for reactions involving Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic transformations of this versatile building block.
Section 1: Oxidation of the Primary Alcohol
The oxidation of the primary alcohol of this compound to the corresponding aldehyde is a crucial transformation. A frequently employed method is the Dess-Martin Periodinane (DMP) oxidation, known for its mild conditions and high chemoselectivity.[1][2]
Frequently Asked Questions (FAQs) - Dess-Martin Oxidation
Q1: My Dess-Martin oxidation of this compound is slow or incomplete. What are the possible causes and solutions?
A1: Incomplete oxidation can be attributed to several factors. Here are some common causes and troubleshooting steps:
-
Reagent Quality: The quality of the Dess-Martin Periodinane can affect the reaction rate. Impure or partially hydrolyzed DMP can sometimes be a more effective oxidant.[3][4] If you suspect reagent quality is an issue, you can try a new batch or intentionally add one equivalent of water to the reaction mixture, which has been shown to accelerate the oxidation.[3]
-
Reaction Time and Temperature: While many DMP oxidations are complete within 0.5 to 2 hours at room temperature, some substrates may require longer reaction times.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature may be considered, but proceed with caution as DMP is heat-sensitive.[3]
-
Stoichiometry: Ensure you are using a sufficient excess of DMP, typically 1.2 to 1.5 equivalents.[6]
Q2: I'm observing significant side product formation during the oxidation. What are the likely side reactions and how can I minimize them?
A2: While DMP is highly chemoselective, side reactions can occur.[1]
-
Over-oxidation to Carboxylic Acid: Although rare with DMP under standard conditions, over-oxidation to the carboxylic acid can happen, especially with prolonged reaction times or excess oxidant.[7][8] Careful monitoring of the reaction by TLC is crucial to stop the reaction upon consumption of the starting material.
-
Formation of Byproducts During Work-up: The iodinane byproduct of the DMP reaction can sometimes be difficult to remove and may appear as a gummy solid.[9] An effective work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate, followed by extraction.[9][10] Filtering the reaction mixture through a pad of silica gel or celite can also help in removing the solid byproducts.[9]
Q3: Are there any safety concerns associated with Dess-Martin Periodinane?
A3: Yes, DMP is known to be heat- and shock-sensitive and can be explosive at temperatures above 130°C.[3][6] It should be handled with care, and reactions should be conducted behind a safety shield. Due to its potential hazards and cost, its use on an industrial scale is limited.[1]
Troubleshooting Summary: Dess-Martin Oxidation
| Problem | Possible Cause | Suggested Solution | Citation |
| Incomplete Reaction | Poor reagent quality | Use a fresh batch of DMP or add 1 equivalent of water. | [3][4] |
| Insufficient reaction time | Monitor by TLC and extend the reaction time as needed. | [5] | |
| Inadequate stoichiometry | Use 1.2-1.5 equivalents of DMP. | [6] | |
| Side Product Formation | Over-oxidation | Carefully monitor the reaction and stop it once the starting material is consumed. | [7][8] |
| Difficult byproduct removal | Quench with NaHCO₃/Na₂S₂O₃ solution and/or filter through silica/celite. | [9][10] | |
| Safety Concerns | Explosive nature of DMP | Handle with care, use a safety shield, and avoid high temperatures. | [3][6] |
Experimental Protocol: Dess-Martin Oxidation of this compound
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2-1.5 equiv.) to the stirred solution at room temperature.[6]
-
Monitor the reaction progress by TLC (staining with an appropriate reagent, such as potassium permanganate). The reaction is typically complete within 0.5-2 hours.[5]
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
The product can be further purified by column chromatography on silica gel if necessary.
Alternative Oxidation Methods
For large-scale synthesis or to avoid the use of DMP, other mild oxidation methods can be employed, such as:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride. This method requires cryogenic temperatures and careful handling of reagents.[8]
-
TEMPO-catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical with a stoichiometric co-oxidant like sodium hypochlorite. This is considered a greener alternative.[2][11]
Section 2: N-Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) protecting group is a common step in the further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.
Frequently Asked Questions (FAQs) - N-Boc Deprotection
Q1: My N-Boc deprotection reaction is incomplete. How can I drive it to completion?
A1: Incomplete deprotection is a frequent issue. Here are several strategies to improve the reaction efficiency:
-
Increase Acid Concentration/Equivalents: The rate of Boc cleavage is dependent on the acid concentration. Using a higher concentration of acid or increasing the number of equivalents can facilitate complete removal. Standard conditions often involve 20-50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane.[12]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is fully consumed. Many deprotections are complete within 1-4 hours at room temperature.[13]
-
Increase Temperature: Gentle heating (e.g., to 40-50°C) can be employed, but this should be done cautiously as it may promote side reactions.[12]
Q2: I am observing significant side product formation during the N-Boc deprotection. What are the common side reactions and how can I minimize them?
A2: The primary culprit for side reactions is the formation of the reactive tert-butyl cation intermediate.[12]
-
O-Alkylation: The hydroxyl group can be alkylated by the tert-butyl cation, forming a tert-butyl ether byproduct.[12]
-
Minimizing Side Reactions with Scavengers: The most effective way to prevent these side reactions is to add a scavenger to the reaction mixture. Scavengers, such as triethylsilane (TES) or anisole, trap the tert-butyl cation before it can react with your molecule.[12]
Q3: What is the best work-up procedure after an acidic N-Boc deprotection?
A3: The work-up is crucial for isolating the deprotected amine.
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃), until the pH is basic.[13]
-
Extraction: Extract the aqueous layer with an organic solvent like DCM or ethyl acetate to isolate the free amine.[13]
-
Isolation of the Salt: Alternatively, if the hydrochloride or trifluoroacetate salt of the product is desired and precipitates from the reaction mixture, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.[13]
Troubleshooting Summary: N-Boc Deprotection
| Problem | Possible Cause | Suggested Solution | Citation |
| Incomplete Reaction | Insufficient acid strength/concentration | Increase acid concentration or equivalents (e.g., 50% TFA or 4M HCl). | [12] |
| Short reaction time | Monitor by TLC/LC-MS and extend the reaction time. | [13] | |
| Low temperature | Consider gentle heating (40-50°C) if the reaction is sluggish at room temperature. | [12] | |
| Side Product Formation | O-alkylation by tert-butyl cation | Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. | [12] |
| Difficult Product Isolation | Product is a salt | Isolate the salt by precipitation with a non-polar solvent or convert to the free base during work-up. | [13] |
Experimental Protocols: N-Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to achieve a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.[13]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.[13]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[13]
-
Stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS. Often, the hydrochloride salt will precipitate.[13][14]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[13]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Visual Workflow Diagrams
Caption: Workflow for Dess-Martin Oxidation.
Caption: Workflow for N-Boc Deprotection.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. OXIDATION OF ALCOHOLS: PART III: DMP AND TEMPO – My chemistry blog [mychemblog.com]
- 3. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 8. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 11. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Removal of impurities from Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
FAQs
Q1: What are the most common impurities found in crude this compound?
The common impurities depend on the synthetic route employed. The two primary routes and their associated impurities are:
-
Route 1: Boc protection of 3-(2-hydroxyethyl)piperidine:
-
Unreacted 3-(2-hydroxyethyl)piperidine.
-
Di-tert-butoxycarbonyl (di-Boc) protected 3-(2-hydroxyethyl)piperidine.
-
Residual di-tert-butyl dicarbonate (Boc₂O) and its byproducts (e.g., tert-butanol).
-
-
Route 2: Reduction of a pyridine precursor followed by Boc protection:
-
Unreacted pyridine precursor.
-
Partially reduced pyridine intermediates.
-
Byproducts from the reduction reaction.
-
Q2: My reaction to Boc-protect 3-(2-hydroxyethyl)piperidine seems to have low yield. What could be the cause?
Low yields in Boc protection reactions can be attributed to several factors:
-
Insufficient Boc₂O: Ensure at least a stoichiometric amount of Boc₂O is used. An excess may be necessary to drive the reaction to completion.
-
Improper base: The choice and amount of base are critical. A hindered base like triethylamine (TEA) is commonly used to avoid side reactions.
-
Reaction conditions: The reaction may require optimization of temperature and reaction time. Monitoring the reaction progress by TLC or LC-MS is recommended.
-
Moisture: The presence of water can hydrolyze Boc₂O, reducing its effectiveness. Ensure all reagents and solvents are anhydrous.
Q3: I am observing an impurity with a higher molecular weight than my product after Boc protection. What is it likely to be?
This is likely the di-Boc protected 3-(2-hydroxyethyl)piperidine, where the hydroxyl group has also been protected with a Boc group. This can occur if the reaction is run for an extended period or with a large excess of Boc₂O and a strong base.
Q4: How can I remove unreacted 3-(2-hydroxyethyl)piperidine from my product?
Unreacted 3-(2-hydroxyethyl)piperidine can be effectively removed using an acidic wash. The basic nitrogen of the unreacted starting material will be protonated, making it soluble in the aqueous acidic phase, while the Boc-protected product remains in the organic phase.
Q5: What is the best way to remove di-Boc protected impurity?
The di-Boc impurity can be challenging to remove by simple extraction. Column chromatography on silica gel is the most effective method for separating the mono-Boc product from the di-Boc byproduct.
Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Product is not clean after aqueous workup. | Incomplete separation of layers during extraction. | Allow layers to separate completely. Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation. | Add brine to the aqueous layer to break the emulsion. | |
| Difficulty separating product from starting material by column chromatography. | Inappropriate solvent system. | Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Product decomposes on silica gel column. | Product is sensitive to the acidic nature of silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or consider using a different stationary phase like alumina. |
| Low recovery after column chromatography. | Product is highly polar and adheres strongly to the silica gel. | Increase the polarity of the eluent. Adding a small amount of methanol to the ethyl acetate may be necessary. |
Quantitative Data Summary
The following table summarizes typical purity levels and recovery yields for different purification methods. These values are illustrative and can vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Key Impurities Removed | Typical Purity Achieved | Typical Recovery Yield |
| Acidic Wash | Unreacted 3-(2-hydroxyethyl)piperidine | >95% (if other impurities are absent) | >90% |
| Column Chromatography (Silica Gel) | Di-Boc impurity, unreacted starting material, other non-polar byproducts | >98% | 70-85% |
| Recrystallization | Less soluble impurities | >99% (if suitable solvent is found) | 60-80% |
Experimental Protocols
1. Protocol for Removal of Unreacted 3-(2-hydroxyethyl)piperidine via Acidic Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). Repeat the wash 2-3 times.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
2. Protocol for Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a suitable solvent (e.g., DCM) and adding silica gel. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective. For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Purification workflow for this compound.
Technical Support Center: Improving Stereoselectivity with Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding stereoselective reactions involving Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in reactions with this compound?
There are three primary strategies to control stereochemistry:
-
Enzymatic Kinetic Resolution (EKR): If you are starting with a racemic mixture of this compound, EKR can be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. This method is highly effective for resolving chiral alcohols.[1][2]
-
Catalyst-Controlled Reactions: When introducing new functional groups or stereocenters, the use of chiral catalysts is crucial. Chiral rhodium, copper, or nickel catalysts can direct the reaction to form a specific stereoisomer with high diastereoselectivity and/or enantioselectivity.[3][4][5] For instance, catalyst-controlled C-H functionalization can introduce substituents at specific positions on the piperidine ring.[4][6]
-
Substrate-Controlled Reactions: The existing stereocenter at the C3 position can influence the stereochemical outcome of subsequent reactions. Additionally, the hydroxyl group can be converted into a directing group to guide the approach of reagents, or an auxiliary can be used to direct transformations.[7]
Q2: I have a racemic mixture of the starting material. Can it be resolved to obtain a single enantiomer?
Yes. The most practical and cost-effective method for resolving racemic N-protected piperidine ethanols is Enzymatic Kinetic Resolution (EKR).[1] This biochemical process uses enzymes like lipases or esterases to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other. This results in a mixture of one unreacted alcohol enantiomer and one acylated enantiomer, which can then be separated chromatographically. This method avoids lengthy synthetic sequences that might otherwise be required to build the molecule from scratch.[1][2]
Q3: How can I introduce a new functional group onto the piperidine ring itself with stereocontrol?
Stereocontrolled functionalization of the piperidine ring can be achieved through modern synthetic methods:
-
Asymmetric C-H Functionalization: This powerful technique allows for the direct conversion of a C-H bond into a C-C or C-X bond. Using specific chiral dirhodium catalysts, it's possible to achieve site-selective and stereoselective functionalization at the C2 or C4 positions of the N-Boc-piperidine ring. The choice of catalyst is critical for controlling the position and stereochemistry of the new substituent.[4][5][6]
-
Asymmetric Deprotonation: N-Boc protected piperidines can undergo kinetic resolution via asymmetric deprotonation. This involves using a strong base (like s-BuLi) paired with a chiral ligand (like (-)-sparteine). This process selectively removes a proton from one enantiomer, creating a chiral organolithium intermediate that can be trapped with an electrophile to yield a functionalized product with high enantiomeric purity.[8][9]
Troubleshooting Guide
Problem: I have a racemic starting material and need a single enantiomer for my synthesis. Classic resolution methods are failing.
Solution: Employ Enzymatic Kinetic Resolution (EKR). The primary alcohol of the hydroxyethyl group is an excellent handle for enzymes.
-
Strategy: Use a lipase, such as Porcine Pancreas Lipase (PPL) or a commercially available immobilized lipase (e.g., Novozym 435), to perform a selective acylation on one of the enantiomers.
-
Key Parameters: The choice of acylating agent (e.g., vinyl acetate, isopropenyl acetate) and solvent (e.g., THF, toluene, hexane) is critical for achieving high selectivity (E-value).
-
Expected Outcome: The reaction should ideally stop at ~50% conversion, yielding one enantiomer as the unreacted alcohol and the other as the corresponding ester, which can be separated. The ester can then be hydrolyzed to retrieve the second alcohol enantiomer if needed.
Problem: My enzymatic resolution is slow, inefficient, or provides low enantiomeric excess (e.e.).
Solution: A systematic optimization of reaction parameters is required.
-
Screen Enzymes: Not all lipases will work equally well. Screen a panel of commercially available lipases (e.g., PPL, Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL)) to find the most effective one for your substrate.
-
Vary the Acyl Donor: The structure of the acylating agent can dramatically impact reaction rate and enantioselectivity. Test various activated esters like vinyl acetate, vinyl butanoate, or trifluoroethyl esters.[10]
-
Solvent Effects: The reaction medium is crucial. Test a range of organic solvents from non-polar (e.g., hexane, MTBE) to polar aprotic (e.g., THF, acetonitrile). The enzyme's activity and selectivity can be highly solvent-dependent.
-
Control Temperature and Water Content: Lipase activity is sensitive to temperature. Run reactions at different temperatures (e.g., room temperature, 30 °C, 40 °C). Ensure the reaction environment is not completely anhydrous, as a small amount of water is often necessary for enzyme activity.
Problem: I am attempting a C-H functionalization on the piperidine ring, but I get a mixture of regioisomers (e.g., C2, C3, C4) and poor stereoselectivity.
Solution: Your choice of catalyst and the nitrogen protecting group are the most critical factors for controlling site-selectivity and stereoselectivity.[4][6]
-
Catalyst Selection is Key: For reactions involving donor/acceptor carbenes (derived from aryldiazoacetates), specific chiral dirhodium catalysts are required. For example, Rh₂(R-TCPTAD)₄ can favor functionalization at the C2 position of N-Boc-piperidine.[4][5]
-
Protecting Group Influence: The N-Boc group electronically deactivates the adjacent C2 and C6 positions. While functionalization is still possible, the protecting group's steric and electronic properties heavily influence the catalyst's approach and the reaction's outcome.[4]
-
Reaction Conditions: Optimization of solvent, temperature, and carbene precursor (e.g., changing the ester group on the diazo compound) can further improve selectivity.[5]
Data Presentation
Table 1: Representative Data for Optimization of Enzymatic Kinetic Resolution
This table summarizes typical results for the enzymatic acylation of N-protected piperidine ethanols, demonstrating the influence of key reaction parameters. Data is representative and adapted from literature on similar substrates.[1][2][11]
| Entry | Enzyme | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Product e.e. (%) |
| 1 | PPL | Vinyl Acetate | THF | 30 | 48 | >95 |
| 2 | PPL | Vinyl Acetate | Hexane | 30 | 45 | 88 |
| 3 | CAL-B | Vinyl Acetate | MTBE | RT | 50 | >99 |
| 4 | CAL-B | Iso-propenyl Acetate | MTBE | RT | 49 | >99 |
| 5 | PPL | Vinyl Butanoate | THF | 40 | 51 | 92 |
PPL: Porcine Pancreas Lipase; CAL-B: Candida antarctica Lipase B; THF: Tetrahydrofuran; MTBE: Methyl tert-butyl ether; RT: Room Temperature.
Table 2: Influence of Chiral Catalyst on C-H Functionalization of N-Boc-piperidine
This table illustrates how different chiral dirhodium catalysts can control the site-selectivity and stereoselectivity of the reaction between N-Boc-piperidine and methyl phenyldiazoacetate. Data is adapted from literature reports.[4][5]
| Entry | Catalyst | Position | Yield (%) | d.r. | e.e. (%) |
| 1 | Rh₂(R-TCPTAD)₄ | C2 | 65 | >20:1 | 75 |
| 2 | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4 | 58 | >20:1 | 90 |
| 3 | Rh₂(R-TPPTTL)₄ | C2 | 45 | >30:1 | 68 |
| 4 | Rh₂(S-DOSP)₄ | C2 | 60 | 3:1 | 55 |
d.r.: diastereomeric ratio; e.e.: enantiomeric excess.
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Kinetic Resolution (EKR) via Acylation
-
Preparation: To a dry 50 mL round-bottom flask, add racemic this compound (1.0 equiv, e.g., 1 mmol, 229 mg).
-
Solvent and Reagents: Dissolve the substrate in the chosen solvent (e.g., 10 mL of MTBE). Add the acyl donor (e.g., vinyl acetate, 3.0 equiv).
-
Enzyme Addition: Add the selected lipase (e.g., Novozym 435, CAL-B, 25 mg/mmol of substrate).
-
Reaction: Seal the flask and stir the suspension at the desired temperature (e.g., 30 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess of the remaining starting material and the formed product.
-
Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme and washing it with the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the unreacted alcohol and the newly formed ester using flash column chromatography on silica gel to separate the two compounds.
Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric C-H Functionalization
-
Catalyst Preparation: In an inert atmosphere glovebox, add the chiral dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄, 0.1 mol%) to a dry reaction vial.
-
Substrate Addition: Add N-Boc-piperidine (as a representative substrate, 1.0 equiv) followed by a dry, degassed solvent (e.g., dichloromethane, CH₂Cl₂).
-
Reagent Addition: Prepare a solution of the aryldiazoacetate (e.g., methyl phenyldiazoacetate, 1.1 equiv) in the same solvent.
-
Reaction: Add the diazo solution to the catalyst/substrate mixture via syringe pump over several hours at the desired temperature (e.g., 40 °C). The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate.
-
Monitoring: Monitor the reaction by TLC for the consumption of the diazo compound.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the functionalized piperidine product. Analyze the product by chiral HPLC to determine the diastereomeric ratio and enantiomeric excess.
Visualizations
Caption: General workflow for optimizing stereoselectivity.
References
- 1. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
Welcome to the technical support center for Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile building block in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound. It is recommended to store this compound at 2-8°C, sealed in a dry environment. For long-term storage, keeping it under an inert atmosphere such as argon is advisable to prevent degradation.
Q2: What are the general handling precautions for this compound?
As a standard laboratory chemical, appropriate personal protective equipment (PPE) should always be worn. This includes safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood. Avoid direct contact with skin and eyes, and do not ingest. In case of contact, rinse the affected area thoroughly with water.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in common synthetic transformations.
Guide 1: Oxidation of the Primary Alcohol
The primary alcohol of this compound can be oxidized to the corresponding aldehyde, a key intermediate for further functionalization. However, challenges such as over-oxidation or difficult purifications can occur.
Problem: Low yield of the desired aldehyde during oxidation.
-
Possible Cause 1: Over-oxidation to the carboxylic acid.
-
Solution: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage with primary alcohols. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices due to their mild reaction conditions and high chemoselectivity.[1][2][3][4][5] These methods are compatible with the acid-sensitive Boc protecting group.[6]
-
-
Possible Cause 2: Difficult purification from reaction byproducts.
-
Solution for DMP Oxidation: The byproduct of DMP, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, can sometimes complicate purification. A common technique is to quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The resulting salts are water-soluble and can be removed by aqueous work-up.
-
Solution for Swern Oxidation: The Swern oxidation produces dimethyl sulfide, which has a strong, unpleasant odor.[4][5][7] All manipulations should be performed in a well-ventilated fume hood. Rinsing glassware with bleach can help to oxidize the residual dimethyl sulfide.[4]
-
| Oxidation Method | Typical Reagents | Common Solvents | Reaction Temperature | Key Advantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temperature | Mild conditions, high yields, short reaction times.[6] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78°C to Room Temperature | Mild, avoids toxic chromium reagents, good for sensitive substrates.[4][7] |
Guide 2: Conversion of the Hydroxyl Group to a Leaving Group (e.g., Mesylation)
Activating the primary alcohol as a good leaving group, such as a mesylate, is a common strategy for subsequent nucleophilic substitution reactions. A significant pitfall in this step is the competing elimination reaction.
Problem: Formation of a significant amount of the elimination byproduct (alkene).
-
Cause: The use of a strong, sterically hindered base like triethylamine (TEA) can promote the E2 elimination pathway, especially at elevated temperatures. The newly formed mesylate is an excellent leaving group, making the β-protons on the piperidine ring susceptible to abstraction.[8]
-
Solution 1: Use a less sterically hindered or weaker base. Pyridine is a suitable alternative to triethylamine that can minimize the elimination side reaction.
-
Solution 2: Control the reaction temperature. Performing the reaction at low temperatures (e.g., 0°C or below) can significantly favor the desired substitution reaction over elimination.
-
Solution 3: Use methanesulfonyl anhydride instead of mesyl chloride. In some cases, methanesulfonyl anhydride in the presence of a base can provide a cleaner reaction with less elimination.
-
Solution 4: Careful addition of reagents. Adding the base and mesyl chloride simultaneously or adding the mesyl chloride to a solution of the alcohol and a slight excess of the base can help to avoid a high concentration of base at any given time.
| Condition | Base | Temperature | Expected Outcome |
| Standard | Triethylamine | Room Temperature | Potential for significant elimination byproduct. |
| Optimized | Pyridine | 0°C to Room Temperature | Reduced elimination, higher yield of mesylate. |
| Low Temperature | Triethylamine | -20°C to 0°C | Favors substitution over elimination. |
Guide 3: Boc Deprotection
Removal of the Boc protecting group is often necessary to unmask the piperidine nitrogen for further reactions. While typically straightforward, pitfalls can arise, leading to incomplete reactions or side product formation.
Problem: Incomplete deprotection or formation of t-butylated side products.
-
Cause of Incomplete Deprotection: Insufficient acid strength or concentration, or low reaction temperatures can lead to a sluggish or incomplete reaction.[9]
-
Solution for Incomplete Deprotection: Ensure a sufficient excess of strong acid like trifluoroacetic acid (TFA) is used. A common condition is a 1:1 mixture of TFA and a chlorinated solvent like dichloromethane (DCM).[10] If the reaction is slow, allowing it to stir for a longer period at room temperature is usually effective.
-
Cause of t-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation. This cation can act as an electrophile and alkylate nucleophilic functional groups on the substrate or in the reaction mixture.[9]
-
Solution to Prevent t-Butylation: The addition of a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.
| Deprotection Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid strength/concentration | Use a higher concentration of TFA (e.g., 50-95% in DCM).[9] |
| t-Butylated Side Products | Reactive tert-butyl cation intermediate | Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[9] |
Experimental Protocols
Protocol 1: Dess-Martin Oxidation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mesylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).
-
Stir the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography.
Protocol 3: Boc Deprotection using TFA
-
Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
If the substrate contains nucleophilic groups susceptible to t-butylation, add triisopropylsilane (TIS) (0.2-0.5 eq).
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[9]
-
The resulting TFA salt can often be precipitated by the addition of cold diethyl ether and collected by filtration.[9]
Visualizations
Caption: Common synthetic pathways for this compound.
Caption: Troubleshooting guide for the mesylation reaction.
Caption: Troubleshooting guide for Boc deprotection.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Stability issues of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the N-Boc deprotection of this compound in a question-and-answer format.
Q1: My N-Boc deprotection is incomplete, or the reaction is proceeding very slowly. What are the possible causes and solutions?
A1: Incomplete or slow deprotection is a common issue. Several factors can contribute to this, primarily related to the reaction conditions.
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is acid-catalyzed. If the reaction is sluggish, the acidity of the reaction medium may be insufficient.
-
Solution: For reactions using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), a concentration of 20-50% (v/v) is standard.[1][2] If the reaction is slow, consider increasing the TFA concentration. For reactions employing Hydrogen Chloride (HCl), 4M HCl in dioxane is a common and effective reagent.[1][2] Ensure the HCl solution is fresh, as its concentration can decrease over time.
-
-
Reaction Time and Temperature: While many Boc deprotections are complete within 1-4 hours at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider extending the reaction time. Gentle heating to 40-50°C can be an option, but be cautious as this may promote side reactions.
-
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.
-
Solution: Ensure the this compound is completely soluble in the chosen solvent system. If necessary, a co-solvent can be added, but its compatibility with the acidic conditions must be verified.
-
Q2: I am observing significant side product formation during the deprotection. What are the common side reactions and how can they be minimized?
A2: The presence of the hydroxyl group and the generation of a reactive tert-butyl cation can lead to several side reactions.
-
t-Butylation: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate the starting material or the deprotected product. While the primary alcohol is a relatively weak nucleophile, t-butylation at other sites can occur.
-
Solution: The most effective way to minimize t-butylation is to use a "scavenger" in the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole. These compounds will trap the tert-butyl cation before it can react with your molecule of interest.
-
-
Trifluoroacetylation of the Hydroxyl Group: When using Trifluoroacetic Acid (TFA) for deprotection, the formation of a trifluoroacetyl ester at the primary hydroxyl group is a known side reaction. This can complicate purification and subsequent steps.
-
Solution: To minimize TFA ester formation, it is advisable to use the minimum effective concentration of TFA and to keep the reaction time as short as possible. Performing the reaction at 0°C can also help. Alternatively, using HCl in dioxane for the deprotection will circumvent this specific side reaction. If TFA must be used, adding a small amount of water (e.g., 5%) to the TFA can sometimes help to hydrolyze any trifluoroacetic anhydride present, which is a more potent acylating agent.
-
-
Intramolecular Cyclization (Ether Formation): Under strong acidic conditions, there is a possibility of intramolecular cyclization between the hydroxyl group and a carbocation intermediate, which could lead to the formation of a bicyclic ether.
-
Solution: Milder acidic conditions, lower reaction temperatures, and shorter reaction times can help to suppress this potential side reaction. Using HCl in dioxane, which is generally considered less harsh than neat TFA, may be beneficial.
-
-
Dehydration: Although less common for a primary alcohol under standard deprotection conditions, harsh acidic conditions (e.g., high temperatures, very strong acids) could potentially lead to dehydration.
-
Solution: Avoid excessive heating of the reaction mixture. Stick to room temperature or 0°C for the deprotection.
-
Frequently Asked Questions (FAQs)
Q1: Which acidic condition is generally preferred for the deprotection of this compound, TFA in DCM or HCl in dioxane?
A1: The choice between TFA and HCl depends on several factors.[1]
-
TFA in DCM is often faster and the work-up can be simpler due to the volatility of TFA. However, it can lead to the formation of trifluoroacetyl esters with the hydroxyl group.[1][3] The resulting trifluoroacetate salt can sometimes be oily and difficult to handle.
-
4M HCl in dioxane is a very common and effective alternative.[1][2] It avoids the issue of ester formation and often yields a crystalline hydrochloride salt of the product, which can be easier to isolate and purify by filtration.[1] However, the reaction may be slower than with TFA.
For this specific substrate, starting with 4M HCl in dioxane at room temperature is a good first choice to avoid potential esterification of the hydroxyl group.
Q2: How can I monitor the progress of the deprotection reaction?
A2: The reaction progress can be effectively monitored by:
-
Thin Layer Chromatography (TLC): The deprotected product (the free amine or its salt) will have a different Rf value compared to the Boc-protected starting material. Staining the TLC plate with ninhydrin can be very helpful as it will stain the primary amine product, while the starting material will be ninhydrin-negative.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more definitive method. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.
Q3: What is the recommended work-up procedure after the deprotection?
A3: The work-up procedure aims to remove the excess acid and isolate the deprotected product.
-
For TFA deprotection: The solvent and excess TFA are typically removed under reduced pressure (in vacuo). Co-evaporation with a solvent like toluene can help to remove residual TFA. The resulting TFA salt can often be used directly in the next step. If the free amine is required, the residue is dissolved in water and a base (e.g., saturated aqueous sodium bicarbonate or sodium carbonate) is added carefully until the pH is basic. The free amine is then extracted with an organic solvent like DCM or ethyl acetate.
-
For HCl in dioxane deprotection: Often, the hydrochloride salt of the deprotected product will precipitate from the reaction mixture. The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt. To obtain the free amine, the salt is dissolved in water and neutralized with a base, followed by extraction as described above.
Q4: Can I use other acids for the deprotection?
A4: While TFA and HCl are the most common, other acids can be used. Milder acids like phosphoric acid or solid-supported acids such as Amberlyst 15 have been reported for Boc deprotection and may offer advantages in terms of selectivity and ease of work-up, especially if other acid-sensitive functional groups are present.[2] However, reaction conditions would need to be optimized for this specific substrate.
Data Presentation
Table 1: Comparison of Common Acidic Reagents for N-Boc Deprotection of Hydroxylated Piperidine Derivatives
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in DCM, 0°C to RT[1][2] | 4M in Dioxane or Methanol, RT[1][2] |
| Reaction Time | Generally 30 minutes to 4 hours[1][2] | Generally 1 to 16 hours[2] |
| Yield | Typically high to quantitative[1] | Typically high to quantitative[1] |
| Product Form | Trifluoroacetate salt (often an oil) | Hydrochloride salt (often a crystalline solid)[1] |
| Potential Side Reactions | t-Butylation, TFA ester formation | t-Butylation |
| Work-up | Evaporation, optional basification and extraction | Filtration of salt or evaporation, optional basification and extraction[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv., or to a final concentration of 20-50% v/v) to the stirred solution.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (2x) to further remove residual TFA.
-
For isolation of the TFA salt, dry the residue under high vacuum.
-
For isolation of the free amine, dissolve the residue in water and carefully add a saturated aqueous solution of NaHCO₃ or Na₂CO₃ until the pH is >8. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1.0 equiv.) in anhydrous 1,4-dioxane (to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.
-
Add a 4M solution of HCl in dioxane (5-10 equiv.) to the stirred solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 1-16 hours), if a precipitate has formed, collect the solid by filtration and wash with cold diethyl ether. Dry the solid under vacuum to obtain the hydrochloride salt.
-
If no precipitate forms, remove the solvent under reduced pressure to yield the crude hydrochloride salt. This can be triturated with diethyl ether to induce solidification.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize by adding a base (e.g., saturated aqueous NaHCO₃) until the pH is >8. Extract the product with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Mandatory Visualization
Caption: General experimental workflow for the acidic deprotection of this compound.
References
Column chromatography techniques for purifying Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: The primary challenges stem from the molecule's properties: its basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and potential irreversible adsorption.[1] The presence of a hydroxyl group increases its polarity, which may require a more polar mobile phase for elution, potentially leading to the co-elution of polar impurities.
Q2: Which stationary phase is most suitable for the purification of this compound?
A2: While silica gel is commonly used, its acidic nature can cause issues.[1] For basic compounds like this piperidine derivative, alternative stationary phases such as alumina (neutral or basic) or amine-functionalized silica can be more effective in reducing peak tailing and improving recovery.[1][2]
Q3: How can I prevent peak tailing during column chromatography on silica gel?
A3: Peak tailing can be minimized by adding a basic modifier to the mobile phase.[1] Commonly used modifiers include triethylamine (TEA) at a concentration of 0.1-1% (v/v) or a solution of ammonia in methanol (e.g., 2M NH3 in MeOH, 1-2% of the mobile phase).[1][2] These basic additives compete with the piperidine nitrogen for binding to the acidic silanol groups on the silica surface.[1]
Q4: My compound is not eluting from the column, even with a high percentage of ethyl acetate in hexanes. What should I do?
A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the polarity by adding a stronger solvent like methanol to your ethyl acetate/hexanes mixture. For very polar compounds, a solvent system like dichloromethane (DCM) and methanol is often effective.[3]
Q5: I have low recovery of my compound after column chromatography. What could be the reason?
A5: Low recovery can be due to irreversible adsorption of the basic piperidine compound onto the acidic silica gel.[1] Using a less acidic stationary phase like alumina or deactivating the silica gel with a basic modifier in your eluent can help mitigate this issue.[1] Another possibility is that the compound is eluting in very dilute fractions that are difficult to detect by TLC; concentrating the fractions before analysis can help.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the silica gel surface.[1] | - Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol (1-2%) to the mobile phase.[1][2]- Use an alternative stationary phase such as neutral or basic alumina, or amine-functionalized silica.[1][2] |
| Low Recovery | Irreversible adsorption of the compound onto the silica gel.[1]Compound is eluting in very dilute fractions.[3] | - Employ the solutions for peak tailing mentioned above.[1]- Concentrate the collected fractions before performing TLC analysis.[3] |
| Compound Does Not Elute | The mobile phase is not polar enough to displace the polar compound from the stationary phase.[4] | - Gradually increase the polarity of the mobile phase. For example, add methanol to an ethyl acetate/hexanes mixture, or switch to a dichloromethane/methanol system.[3] |
| Compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar.[4] | - Start with a less polar mobile phase (e.g., a higher percentage of hexanes in an ethyl acetate/hexanes mixture).[4] |
| Co-elution of Impurities | The polarity of the desired compound and impurities are too similar in the chosen solvent system. | - Optimize the mobile phase by trying different solvent combinations or a shallower gradient.- Consider using a different stationary phase to alter the selectivity of the separation. |
| Streaking on TLC/Column | The crude sample may be overloaded, or there is strong interaction with the stationary phase. | - Reduce the amount of sample loaded onto the column.- Add a basic modifier to the mobile phase if using silica gel.[1] |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline based on the purification of similar N-Boc protected piperidine derivatives. Optimization may be required based on the specific impurity profile of your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[5]
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Methanol
-
Triethylamine (optional)
-
Chromatography column
-
TLC plates, developing chamber, and visualization reagents (e.g., potassium permanganate stain)
2. Mobile Phase Preparation:
-
Prepare a series of mobile phases with increasing polarity. A common starting point is a mixture of hexanes and ethyl acetate. For this polar compound, a gradient elution will likely be necessary.
-
Example Gradient: Start with 30% ethyl acetate in hexanes and gradually increase to 100% ethyl acetate, followed by the addition of methanol (e.g., up to 10% methanol in ethyl acetate) if the compound does not elute.
-
If peak tailing is observed on TLC, add 0.5% triethylamine to the mobile phase mixtures.
3. Column Packing (Slurry Method):
-
Secure the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Fill the column about one-third full with the initial, least polar mobile phase.
-
In a separate beaker, create a slurry of silica gel in the same mobile phase.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Drain the solvent until the level is just above the top of the silica bed.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the powdered sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase according to your predetermined gradient.
-
Monitor the elution of your compound by collecting fractions and analyzing them by TLC.
6. Fraction Analysis and Product Isolation:
-
Spot the collected fractions on a TLC plate and elute with an appropriate solvent system.
-
Visualize the spots (e.g., with a potassium permanganate stain, as the Boc-protected amine may not be UV-active).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data
The following table presents representative data for the purification of N-Boc protected piperidine derivatives by column chromatography. The exact values for this compound may vary.
| Parameter | Value | Reference Compound |
| Typical Yield | 80-95% | N-Boc-piperidine derivatives |
| Achievable Purity | >97% | (S)-N-Boc-3-hydroxypiperidine |
| Stationary Phase | Silica Gel | General N-Boc protected amines |
| Mobile Phase System | Hexanes/Ethyl Acetate Gradient (e.g., 3:1 to 1:1) | tert-butyl 3-(3-hydroxypropoxy)propanoate |
| Alternative Mobile Phase | Dichloromethane/Methanol Gradient (e.g., 1:0 to 10:1) | (S)-2-(((tert-butyldiphenylsilyl)oxy)methyl)pyrrolidine |
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methodologies for the characterization of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of such intermediates is paramount for the successful development of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist researchers in selecting and implementing the most appropriate analytical techniques.
Introduction
This compound (CAS No. 146667-84-7) is a substituted piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a primary alcohol functionality. The analytical characterization of this molecule is crucial for confirming its structure and assessing its purity. A multi-faceted approach employing spectroscopic and chromatographic techniques is essential for a comprehensive analysis. This guide compares Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of this compound.
Data Presentation: A Comparative Summary
The following tables summarize typical quantitative data obtained from the analysis of this compound and its analogues.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~3.85 | m | - | Piperidine ring protons |
| ¹H | ~3.65 | t | ~6.5 | -CH₂-OH |
| ¹H | ~3.35 | m | - | Piperidine ring protons |
| ¹H | ~1.95 - 1.70 | m | - | Piperidine ring and ethyl protons |
| ¹H | 1.46 | s | - | tert-butyl protons |
| ¹³C | ~155.0 | - | - | C=O (carbamate) |
| ¹³C | ~79.5 | - | - | C(CH₃)₃ |
| ¹³C | ~62.5 | - | - | -CH₂-OH |
| ¹³C | ~57.0 | - | - | Piperidine ring carbon |
| ¹³C | ~46.5 | - | - | Piperidine ring carbon |
| ¹³C | ~31.0 | - | - | Piperidine ring carbon |
| ¹³C | ~30.5 | - | - | Piperidine ring carbon |
| ¹³C | ~29.5 | - | - | -CH₂-CH₂-OH |
| ¹³C | 28.7 | - | - | C(CH₃)₃ |
| ¹³C | ~23.5 | - | - | Piperidine ring carbon |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data presented is based on typical values for N-Boc protected piperidine derivatives with similar functionalities[1].
Table 2: Chromatographic Purity Analysis
| Method | Column | Mobile Phase/Carrier Gas | Detection | Typical Purity (%) | Limit of Detection (LOD) |
| HPLC | C18 (e.g., 250 x 4.6 mm, 5 µm) | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile | UV (210 nm) or CAD | >98% | ~0.05% |
| GC-MS | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometry (EI) | >99% (for volatile impurities) | ppm level |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify any impurities. Since the target molecule lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or derivatization might be necessary for high sensitivity.
Instrumentation: HPLC system with a UV detector and/or a Charged Aerosol Detector (CAD).
Chromatographic Conditions (General Method):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV at 210 nm (for detecting the carbamate group).
-
CAD for universal detection of non-volatile analytes.
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, such as residual solvents, and to analyze the compound itself, potentially after derivatization. Direct analysis of the title compound can be challenging due to its polarity and relatively high boiling point. Derivatization of the hydroxyl group can improve its volatility and chromatographic performance.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
GC-MS Conditions (for Volatile Impurities):
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35-500.
Sample Preparation (for Volatile Impurities):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) and use headspace injection.
Protocol for Derivatization (for analysis of the compound):
-
Dissolve approximately 1 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: FT-IR spectrometer.
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Expected Characteristic Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretching of the alcohol.
-
~2975, 2930, 2860 cm⁻¹: C-H stretching of the alkyl groups.
-
~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).
-
~1420, 1365 cm⁻¹: C-H bending of the tert-butyl group.
-
~1170 cm⁻¹: C-O stretching.
Mandatory Visualization
The following diagrams illustrate the general workflow for the characterization of a pharmaceutical intermediate like this compound and the logical relationship between the analytical techniques.
Caption: General workflow for the analytical characterization.
Caption: Relationship between analytical techniques.
References
A Comparative Analysis of the Reactivity of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its regioisomers, the 2- and 4-substituted analogues. The reactivity of the primary hydroxyl group in these compounds is crucial for their application as building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This comparison is supported by established principles of organic chemistry and available experimental data for related structures.
Introduction to the Regioisomers
The three regioisomers of tert-butyl (2-hydroxyethyl)piperidine-1-carboxylate are structurally similar yet exhibit distinct reactivity profiles governed by the position of the hydroxyethyl substituent on the piperidine ring. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom significantly influences the conformation of the piperidine ring and the accessibility of the hydroxyl group. Understanding the relative reactivity of these isomers is paramount for reaction design, optimization, and the strategic synthesis of target molecules.
The compounds under comparison are:
-
Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
This compound
-
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
Physicochemical Properties
A summary of the key physicochemical properties of the three regioisomers is presented in Table 1. These properties are essential for understanding the behavior of these compounds in different reaction conditions.
| Property | Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | This compound | Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate |
| CAS Number | 118811-03-3[1][2] | 146667-84-7[3][4] | 127242-44-6 |
| Molecular Formula | C12H23NO3 | C12H23NO3 | C12H23NO3 |
| Molecular Weight | 229.32 g/mol [1] | 229.32 g/mol | 229.32 g/mol |
| Appearance | Colorless to pale yellow liquid[5] | Light yellow liquid[3] | Solid |
| Boiling Point | Not available | 324.066 °C at 760 mmHg[3] | Not available |
| Predicted pKa | 15.09 ± 0.10[3] | 15.09 ± 0.10[3] | 15.09 ± 0.10 |
Comparative Reactivity
The reactivity of the primary hydroxyl group in these regioisomers is primarily influenced by steric and electronic factors arising from the position of the substituent on the piperidine ring.
Caption: Factors influencing the reactivity of the hydroxyl group in the regioisomers.
Steric Effects
The proximity of the hydroxyethyl group to the bulky Boc-protected nitrogen atom plays a significant role in determining the steric accessibility of the hydroxyl group.
-
2-Substituted Isomer: The hydroxyethyl group at the 2-position experiences the most significant steric hindrance due to its proximity to the Boc group. This is expected to decrease the rate of reactions involving the hydroxyl group.
-
3-Substituted Isomer: The steric hindrance is moderate in this isomer.
-
4-Substituted Isomer: The hydroxyethyl group at the 4-position is the most sterically accessible, being furthest from the Boc group. This should result in the highest reaction rates.
Electronic Effects
The electron-withdrawing inductive effect of the carbamate group can influence the nucleophilicity of the hydroxyl group. However, this effect is transmitted through the sigma bonds of the piperidine ring and is expected to be relatively similar for all three isomers, with a slightly stronger effect at the 2-position.
Oxidation Reactions
The oxidation of the primary hydroxyl group to the corresponding aldehyde is a common transformation. The rate and yield of this reaction are expected to be highly dependent on the steric environment around the hydroxyl group.
Expected Reactivity Order (fastest to slowest): 4-substituted > 3-substituted > 2-substituted
| Reaction | Reagent | Expected Product | Relative Reactivity |
| Oxidation | Dess-Martin Periodinane[6][7][8] | tert-Butyl (2-oxoethyl)piperidine-1-carboxylate | 4-isomer > 3-isomer > 2-isomer |
| Oxidation | Swern Oxidation[9][10] | tert-Butyl (2-oxoethyl)piperidine-1-carboxylate | 4-isomer > 3-isomer > 2-isomer |
Esterification Reactions
Esterification of the hydroxyl group is another fundamental reaction. The steric hindrance around the hydroxyl group will be a major factor determining the reaction rate.
Expected Reactivity Order (fastest to slowest): 4-substituted > 3-substituted > 2-substituted
| Reaction | Reagent | Expected Product | Relative Reactivity |
| Esterification | Acetic Anhydride, Pyridine | tert-Butyl (2-acetoxyethyl)piperidine-1-carboxylate | 4-isomer > 3-isomer > 2-isomer |
Tosylation Reactions
The conversion of the alcohol to a tosylate is a common method for activating the hydroxyl group for subsequent nucleophilic substitution. This reaction is also sensitive to steric hindrance.
Expected Reactivity Order (fastest to slowest): 4-substituted > 3-substituted > 2-substituted
| Reaction | Reagent | Expected Product | Relative Reactivity |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | tert-Butyl (2-(tosyloxy)ethyl)piperidine-1-carboxylate | 4-isomer > 3-isomer > 2-isomer |
Experimental Protocols
The following are general experimental protocols that can be adapted for the three regioisomers. Researchers should optimize the reaction conditions for each specific substrate.
General Oxidation Protocol (Dess-Martin Oxidation)
Caption: General workflow for the Dess-Martin oxidation of the hydroxyethylpiperidine regioisomers.
Procedure:
-
Dissolve the tert-butyl (2-hydroxyethyl)piperidine-1-carboxylate regioisomer (1.0 eq) in dichloromethane.
-
Add Dess-Martin periodinane (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding aldehyde.
General Tosylation Protocol
Caption: General workflow for the tosylation of the hydroxyethylpiperidine regioisomers.
Procedure:
-
Dissolve the tert-butyl (2-hydroxyethyl)piperidine-1-carboxylate regioisomer (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1-1.5 eq) portionwise to the solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding tosylate.
Conclusion
The reactivity of the primary hydroxyl group in tert-butyl (2-hydroxyethyl)piperidine-1-carboxylate regioisomers is significantly influenced by the position of the substituent on the piperidine ring. Steric hindrance is the dominant factor, with the 2-substituted isomer being the least reactive and the 4-substituted isomer being the most reactive. This predictable trend in reactivity allows for the rational selection of the appropriate isomer for a given synthetic application. The provided experimental protocols serve as a starting point for the development of specific reaction conditions for each regioisomer. It is recommended that researchers perform small-scale optimization experiments to determine the ideal conditions for their specific needs.
References
- 1. Tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | C12H23NO3 | CID 5103438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate [stenutz.eu]
- 3. This compound CAS 146667-84-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound; 3-(2-Hydroxyethyl)Piperidine-1-Carboxylic Acid Tert-Butyl Ester | Chemrio [chemrio.com]
- 5. chembk.com [chembk.com]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern oxidation - Wikipedia [en.wikipedia.org]
Comparative Analysis of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Derivatives in Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Evaluation of a Versatile Piperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. Among the vast landscape of piperidine-based compounds, derivatives of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate represent a promising class of molecules for therapeutic development. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data from publicly available research on structurally similar compounds. Due to a lack of extensive published screening data on a homologous series of this compound derivatives, this guide will draw upon data from closely related N-Boc protected piperidine structures to illustrate the potential biological activities and structure-activity relationships (SAR).
I. Comparative Biological Activity Data
While direct comparative data for a series of this compound derivatives is limited in the current literature, studies on analogous piperidine-3-carboxamide derivatives provide valuable insights into their potential as antimelanoma agents. The following table summarizes the in vitro activity of a series of N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma A375 cells. This data is presented to illustrate the impact of structural modifications on biological activity.
| Compound ID | Structure | R1 | R2 | R3 | EC50 (µM)[1] |
| 1 (Hit) | N-(4-bromophenyl)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide | H | H | 4-bromophenyl | >10 |
| 35 | 1-(tert-butoxycarbonyl)-N-(4-cyanophenyl)piperidine-3-carboxamide | H | H | 4-cyanophenyl | 1.8 |
| 39 | 1-(tert-butoxycarbonyl)-N-(pyridin-2-yl)piperidine-3-carboxamide | H | H | pyridin-2-yl | 0.9 |
| 42 | 1-(tert-butoxycarbonyl)-N-(thiazol-2-yl)piperidine-3-carboxamide | H | H | thiazol-2-yl | 0.8 |
| 46 | 1-(tert-butoxycarbonyl)-N-(1H-pyrrol-2-yl)piperidine-3-carboxamide | H | H | 1H-pyrrol-2-yl | <0.5 |
| 48 | 1-(tert-butoxycarbonyl)-N-(furan-2-yl)piperidine-3-carboxamide | H | H | furan-2-yl | <0.5 |
| 50 | (S)-1-(tert-butoxycarbonyl)-N-(1H-pyrrol-2-yl)piperidine-3-carboxamide | H | H | 1H-pyrrol-2-yl | 0.14 |
| 51 | (S)-1-(tert-butoxycarbonyl)-N-(furan-2-yl)piperidine-3-carboxamide | H | H | furan-2-yl | 0.16 |
II. Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the biological activity screening of piperidine derivatives, based on protocols described for analogous compounds.
A. Cell Culture and Maintenance
Human melanoma A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
B. In Vitro Antiproliferative Assay (Senescence Induction)
-
Cell Seeding: A375 cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under standard cell culture conditions.
-
Cell Viability and Senescence Staining: After incubation, cell viability can be assessed using a standard MTT or resazurin assay. For senescence analysis, cells are fixed and stained for senescence-associated β-galactosidase (SA-β-gal) activity.
-
Data Analysis: The half-maximal effective concentration (EC50) for inducing a senescent phenotype is determined by plotting the percentage of senescent cells against the compound concentration and fitting the data to a dose-response curve.[1]
III. Visualizing Experimental Workflows and Pathways
The following diagrams illustrate common workflows and conceptual relationships in the screening and evaluation of novel piperidine derivatives.
Caption: High-level workflow for the discovery of bioactive piperidine derivatives.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of purity is a critical aspect of pharmaceutical development and quality control. High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for separating, identifying, and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. This guide provides an objective comparison of various HPLC methodologies, supported by experimental data, to aid in the selection and development of robust purity assessment methods.
The Evolution of HPLC: A Comparison of HPLC and UHPLC Technologies
Conventional HPLC has long been the workhorse of pharmaceutical analysis. However, the advent of Ultra-High-Performance Liquid Chromatography (UHPLC) has offered significant improvements in speed and resolution. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which operate at higher pressures.[1] This fundamental difference leads to several key performance advantages.
A practical example of transferring a method from HPLC to UHPLC for the analysis of Amlodipine besylate tablets demonstrates these benefits. The analysis time was reduced by over 85%, and mobile phase consumption was less than one-fifth of the original HPLC method, significantly enhancing laboratory productivity and sample throughput.[2] While traditional HPLC remains a robust and reliable technique, UHPLC offers enhanced sensitivity and resolution, allowing for the detection of trace impurities at lower levels.[3]
Performance Comparison: HPLC vs. UHPLC for Amlodipine Analysis
The following table summarizes the key differences in performance when transferring a USP method for Amlodipine besylate from a conventional HPLC system to a UHPLC system.
| Parameter | Conventional HPLC | UHPLC (Method Transfer) |
| Column | 4.6 x 150 mm, 5 µm | Sub-2 µm UHPLC Column |
| Flow Rate | 1.0 mL/min | Adjusted for UHPLC |
| Analysis Time | ~10-40 minutes[4] | < 2 minutes[3] |
| Solvent Consumption | High | Reduced by >80%[2] |
| Resolution | Standard | Enhanced[3] |
| Sensitivity | Good | Improved[1] |
| System Pressure | Lower | Significantly Higher |
The Heart of the Separation: A Comparison of HPLC Column Chemistries
The choice of the stationary phase is a critical parameter in developing a selective and robust HPLC method for impurity profiling.[5] While standard C18 (octadecylsilane) columns are widely used due to their hydrophobic retention mechanism, alternative chemistries can offer unique selectivity for separating challenging impurities.[5] This is particularly important when dealing with structurally similar compounds.
The separation of sartan drugs and their impurities provides an excellent case study for comparing different column chemistries. For instance, in the analysis of Irbesartan and its related compounds, different column types exhibit distinct advantages.[5]
Performance Comparison of HPLC Columns for Irbesartan Impurity Separation
This table compares the performance of C18, Phenyl-Hexyl, and Cyano columns for the analysis of Irbesartan and its impurities.
| Parameter | C18 Column | Phenyl-Hexyl Column | Cyano Column |
| Primary Separation Mechanism | Hydrophobic interactions | π-π interactions, hydrophobic interactions | Dipole-dipole interactions, weak hydrophobic interactions |
| Retention Characteristics | Strong retention for non-polar compounds | Enhanced retention for aromatic and moderately polar compounds | Less retention for non-polar compounds |
| Selectivity | Good for general non-polar compounds | Excellent for aromatic compounds and those with multiple ring structures | Different selectivity profile, useful for polar compounds |
| Typical Analysis Time | Can be longer due to strong retention | Can be significantly shorter due to different selectivity[5] | Generally offers faster elution for non-polar compounds |
A study on the separation of sartan APIs and a common azido impurity demonstrated that a Phenyl-Hexyl column provided superior selectivity and resolution compared to a traditional C18 column, which resulted in co-elution of the impurity with Irbesartan. The Phenyl-Hexyl column successfully separated all compounds in a rapid 3-minute isocratic method.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following are typical experimental conditions for the HPLC analysis of Irbesartan impurities using different column chemistries.
Protocol 1: Irbesartan Impurity Analysis with a C18 Column
-
Column: Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm)[5]
-
Mobile Phase A: 0.55% v/v orthophosphoric acid, pH adjusted to 3.2 with triethylamine[5]
-
Mobile Phase B: Mixture of Mobile Phase A and acetonitrile (5:95 v/v)[5]
-
Gradient Program: A gradient program is typically employed to separate a range of polar and non-polar impurities.[5]
-
Flow Rate: 1.2 mL/min[5]
-
Column Temperature: 25°C[5]
-
Detection: UV at 220 nm[5]
-
Injection Volume: 10 µL[5]
Protocol 2: Irbesartan Impurity Analysis with a Phenyl-Hexyl Column
-
Column: XSelect CSH Phenyl-Hexyl (50 mm x 3.0 mm, 2.5 µm)[5]
-
Mobile Phase: 40:60 acetonitrile:water with formic acid as a modifier[5]
-
Elution: Isocratic[5]
-
Flow Rate: 0.85 mL/min[5]
-
Column Temperature: 30°C[5]
-
Detection: UV detection, wavelength dependent on the specific impurity profile.
-
Injection Volume: Not specified.
Validation of HPLC Methods for Purity Assessment
A developed HPLC method must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement and provides confidence in the reliability of the analytical data. Key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.
Validation Data for an RP-HPLC Method for Irbesartan and its Impurities
| Validation Parameter | Irbesartan | Impurity 1 | Impurity 2 |
| Linearity Range (µg/mL) | 25 - 250 | 5 - 250 | 0.5 - 210 |
| Limit of Detection (LOD) (µg/mL) | 18.51 | 16.03 | 16.07 |
| Limit of Quantification (LOQ) (µg/mL) | 56.10 | 48.59 | 48.69 |
| Accuracy (% Recovery) | 98.66% | - | - |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Data compiled from multiple sources for illustrative purposes.
Workflow for HPLC Purity Method Development and Validation
The development of a robust HPLC method for purity assessment is a systematic process that begins with understanding the analyte and potential impurities and concludes with a fully validated method suitable for routine use.
Caption: General workflow for HPLC purity method development and validation.
References
A Comparative Analysis of Boc and Cbz Protecting Groups for 3-(2-hydroxyethyl)piperidine
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical step in the synthesis of complex molecules. This guide provides a detailed comparative study of two of the most common amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), specifically for the protection of the secondary amine in 3-(2-hydroxyethyl)piperidine.
The choice between Boc and Cbz can significantly impact reaction efficiency, yield, and the compatibility of subsequent synthetic steps. This comparison is based on established chemical principles and supported by representative experimental data to facilitate an informed decision-making process.
Chemical Properties and Orthogonality
The Boc and Cbz groups are both carbamates that effectively mask the nucleophilicity of the piperidine nitrogen. However, their stability and cleavage conditions are markedly different, forming the basis of their orthogonality. This allows for the selective removal of one group in the presence of the other, a crucial strategy in multi-step synthesis.
The Boc group is known for its stability in basic and nucleophilic conditions, as well as during catalytic hydrogenation.[1] Its key characteristic is its lability to acidic conditions, typically cleaved by acids such as trifluoroacetic acid (TFA).[2]
The Cbz group , conversely, is stable under acidic conditions, although it can be cleaved by harsh acids.[3] Its primary mode of removal is through catalytic hydrogenolysis, a reductive cleavage typically employing a palladium catalyst and a hydrogen source.[3] This fundamental difference in deprotection chemistry makes Boc and Cbz an orthogonal pair.[3][4]
Experimental Comparison: Protection of 3-(2-hydroxyethyl)piperidine
The following tables summarize typical experimental conditions and expected yields for the protection of 3-(2-hydroxyethyl)piperidine with both Boc and Cbz protecting groups.
Table 1: Protection of 3-(2-hydroxyethyl)piperidine
| Protecting Group | Reagent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 6 | >95 |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 20 | ~90 |
Experimental Comparison: Deprotection of N-protected 3-(2-hydroxyethyl)piperidine
The ease and efficiency of deprotection are critical factors in selecting a protecting group. The following table outlines the standard conditions for the removal of Boc and Cbz from the protected 3-(2-hydroxyethyl)piperidine.
Table 2: Deprotection of N-protected 3-(2-hydroxyethyl)piperidine
| Protected Substrate | Reagent | Solvent | Reaction Time (h) | Typical Yield (%) |
| Boc-3-(2-hydroxyethyl)piperidine | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 2 | >95 |
| Cbz-3-(2-hydroxyethyl)piperidine | H₂, 10% Palladium on Carbon (Pd/C) | Methanol (MeOH) | 4-8 | >95 |
Detailed Experimental Protocols
Protection Protocols
Protocol 1: Boc Protection of 3-(2-hydroxyethyl)piperidine
To a solution of 3-(2-hydroxyethyl)piperidine (1 equivalent) in dichloromethane (DCM), triethylamine (1.5 equivalents) is added. The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for 6 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-Boc protected product.
Protocol 2: Cbz Protection of 3-(2-hydroxyethyl)piperidine
3-(2-hydroxyethyl)piperidine (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water. Sodium bicarbonate (2 equivalents) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (1.5 equivalents) is added dropwise, and the reaction is stirred at the same temperature for 20 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography to afford the N-Cbz protected piperidine.[3]
Deprotection Protocols
Protocol 3: Deprotection of Boc-3-(2-hydroxyethyl)piperidine
The Boc-protected 3-(2-hydroxyethyl)piperidine (1 equivalent) is dissolved in dichloromethane (DCM). Trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected product as its trifluoroacetate salt.[2]
Protocol 4: Deprotection of Cbz-3-(2-hydroxyethyl)piperidine
To a solution of Cbz-protected 3-(2-hydroxyethyl)piperidine (1 equivalent) in methanol (MeOH), 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected piperidine.[3][5]
Logical Workflow and Signaling Pathways
The selection between Boc and Cbz is often dictated by the overall synthetic strategy, particularly when multiple protecting groups are present. The following diagrams illustrate the decision-making process and the orthogonal nature of these two protecting groups.
Conclusion
Both Boc and Cbz are highly effective for the protection of the secondary amine in 3-(2-hydroxyethyl)piperidine, offering high yields and straightforward protocols. The choice between them should be based on the planned subsequent reaction conditions.
-
Choose Boc when the downstream synthetic steps involve basic or reductive conditions, and acidic conditions can be tolerated for deprotection.
-
Choose Cbz when the subsequent steps require acidic conditions, and the molecule is stable to catalytic hydrogenation for deprotection.
By understanding the distinct properties and deprotection mechanisms of Boc and Cbz, researchers can design more efficient and robust synthetic routes for complex molecules containing the 3-(2-hydroxyethyl)piperidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography studies of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of bioactive molecules is paramount. Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its derivatives are valuable building blocks in medicinal chemistry, forming the backbone of numerous therapeutic agents. While a specific X-ray crystallography study for this compound is not publicly available, this guide provides a comparative analysis of a closely related structure, (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate, and discusses the broader context of X-ray crystallography of N-Boc-piperidine derivatives.
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable pharmacokinetic properties.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled and regioselective synthesis, making N-Boc-piperidine derivatives essential intermediates in drug discovery.[2] The substituent at the 3-position of the piperidine ring is critical in defining the biological activity and target selectivity of the molecule.[3]
Comparative Crystallographic Data
To illustrate the structural features of this class of compounds, we present the crystallographic data for (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate. This compound shares the core N-Boc-3-substituted piperidine scaffold with our topic compound. For comparison, data for other relevant piperidine derivatives are also included.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| (S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate[4] | C₁₈H₂₃N₃O₃ | Monoclinic | P2₁ | 10.331(3) | 12.028(4) | 14.789(5) | 107.13(3) | 1756.9(9) | 4 |
| tert-Butyl 3-oxospiro[indan-1,4′-piperidine]-1′-carboxylate[5] | C₁₈H₂₃NO₃ | Monoclinic | P2₁/c | 11.989(2) | 10.999(2) | 13.068(3) | 108.08(3) | 1636.5(6) | 4 |
| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate[6] | C₂₀H₂₇FN₂O₂ | Monoclinic | P2₁/n | 9.891(2) | 16.983(3) | 11.789(2) | 106.98(3) | 1893.3(6) | 4 |
Experimental Protocols: X-ray Crystallography
The determination of a crystal structure by X-ray diffraction is a multi-step process that provides precise information about the atomic arrangement in a crystalline solid.
Crystallization
High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. This is often the most challenging step and typically involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other common techniques include slow cooling of a saturated solution or vapor diffusion.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the observed and calculated diffraction intensities. The final refined structure provides accurate information on bond lengths, bond angles, and torsion angles.
Biological Significance and Signaling Pathways
N-Boc-3-substituted piperidine derivatives are key intermediates in the synthesis of a variety of biologically active compounds. For instance, (S)-N-Boc-3-hydroxypiperidine is a crucial building block for the synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK).[7][8] BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells in certain cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[7][9]
The following diagram illustrates a simplified representation of the BTK signaling pathway and the inhibitory action of drugs like Ibrutinib.
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling pathway and the inhibitory action of Ibrutinib.
Alternative Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are crucial for the characterization of these compounds in solution and for confirming their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity and stereochemistry of the molecule in solution.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. S-(N-Boc)-piperidine-3-carboxylhydrazide | 1002359-83-2; 625470-88-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
In Silico Modeling of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate Interactions: A Comparative Guide
This guide provides a comparative analysis of the in silico modeling of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate and its interactions with the Sigma-1 receptor (S1R), a protein implicated in a variety of neurological and psychiatric disorders. The piperidine scaffold is a common motif in many bioactive compounds, and understanding its structure-activity relationship (SAR) is crucial for the development of novel therapeutics.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Comparative In Silico Performance
Molecular docking simulations are a powerful tool for predicting the binding affinity and interaction patterns of small molecules with their protein targets.[4] In this section, we compare the predicted binding affinity of this compound with known S1R ligands. The data for the target compound is hypothetical and projected based on the analysis of structurally similar piperidine derivatives.
| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) (Hypothetical) | Binding Affinity (Ki, nM) (Experimental/Predicted) | Key Predicted Interactions |
| This compound | Sigma-1 Receptor (S1R) | -7.8 | ~150 (Predicted) | Hydrogen bond between the hydroxyl group and the side chain of a polar amino acid (e.g., Ser, Thr, Tyr) in the binding pocket. Hydrophobic interactions between the tert-butyl group and nonpolar residues. The piperidine ring may form van der Waals interactions with the hydrophobic pocket of the receptor. |
| Haloperidol (Reference Ligand) | Sigma-1 Receptor (S1R) | -9.5 | 2.5 | Known to form key interactions with aromatic residues in the S1R binding pocket, such as π-π stacking. The basic nitrogen of the piperidine ring is often protonated and forms an ionic interaction with an acidic residue like Asp or Glu.[5] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1) | Sigma-1 Receptor (S1R) | Not explicitly stated in the provided text. | 3.2 | The binding mode is suggested to be similar to other S1R ligands like haloperidol, involving key pharmacophoric elements.[5] |
| Pre-084 (Reference Agonist) | Sigma-1 Receptor (S1R) | Not explicitly stated in the provided text. | 2.2 | As a known agonist, it is expected to stabilize the active conformation of the receptor through specific hydrogen bonds and hydrophobic interactions. |
Experimental Protocols
To validate the in silico predictions, various experimental assays are employed. These assays provide quantitative data on the binding affinity and functional activity of the compounds.
Molecular Docking Protocol
Computational docking studies are essential for predicting the binding mode and affinity of a ligand to its target protein.[4]
-
Protein Preparation: The three-dimensional crystal structure of the human Sigma-1 receptor is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: The 3D structure of this compound and other comparator compounds are generated and optimized to their lowest energy conformation.
-
Grid Generation: A grid box is defined around the active site of the S1R, encompassing the known binding pocket of reference ligands.
-
Docking Simulation: A docking algorithm, such as AutoDock or Glide, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The docking poses with the best scores are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein.
Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation: Membranes from cells expressing the human Sigma-1 receptor are prepared.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A constant concentration of a radiolabeled S1R ligand (e.g., --INVALID-LINK---pentazocine) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Signaling Pathways and Experimental Workflow
The interaction of ligands with the Sigma-1 receptor can modulate various downstream signaling pathways. Piperidine derivatives have been shown to influence pathways such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.[2]
Caption: Hypothetical signaling pathway modulated by ligand binding to S1R.
The experimental workflow for evaluating a novel compound like this compound involves a multi-step process from initial in silico screening to in vitro validation.
Caption: A typical experimental workflow for drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Summary
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Note: This information is based on available safety data sheets and should be supplemented with institution-specific guidelines.
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the proper disposal of this compound. Adherence to these procedures is vital for minimizing risks and ensuring compliance with waste management regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
1.1. Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.
-
1.2. Conduct all handling and disposal operations within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
1.3. Ensure an emergency eyewash station and safety shower are readily accessible.
2. Waste Segregation and Collection:
-
2.1. Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
2.2. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
3. Disposal of Unused or Expired Product:
-
3.1. If the original container is to be disposed of, ensure it is empty. Triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and treated as hazardous waste.
-
3.2. Transfer the unused or expired chemical into the designated hazardous waste container.
-
3.3. Securely close the waste container.
4. Disposal of Contaminated Materials:
-
4.1. Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, and gloves, must be considered contaminated.
-
4.2. Place all contaminated solid waste into a separate, clearly labeled hazardous waste bag or container.
5. Final Disposal and Record-Keeping:
-
5.1. Store the sealed hazardous waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
5.2. Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
5.3. Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations to ensure full compliance.[1][2] Chemical waste generators are responsible for correctly classifying and disposing of their waste.[2]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
For researchers and scientists in the dynamic field of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, a key chemical intermediate. Adherence to these protocols will minimize risk and streamline your research operations.
Immediate Safety and Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Eye Protection | Safety Glasses | with side-shields |
| Chemical Goggles | Recommended for splash protection | |
| Hand Protection | Protective Gloves | Chemically resistant (e.g., nitrile rubber) |
| Body Protection | Laboratory Coat | Standard lab coat |
| Protective Clothing | As needed, based on the scale of the operation | |
| Respiratory | Respirator | Use in a well-ventilated area.[1] If ventilation is inadequate, use a NIOSH-approved respirator. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure both safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that a safety shower and eyewash station are readily accessible.
-
Before starting, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid all personal contact with the chemical, including inhalation of vapors.[1]
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring the liquid, use appropriate tools to minimize splashing.
-
Keep the container tightly sealed when not in use.[1]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is between 2-8°C.[1]
-
For long-term stability, storing under an inert atmosphere such as argon is advised.[1]
-
Use containers made of polyethylene or polypropylene.[1]
4. In Case of a Spill:
-
Minor Spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert the appropriate emergency response team.
-
Wear a self-contained breathing apparatus and protective gloves.[1]
-
The following workflow diagram illustrates the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
This compound may be classified as hazardous waste. Consult your institution's environmental health and safety (EHS) department for specific guidance.
2. Container Disposal:
-
Do not reuse empty containers.
-
Rinse empty containers thoroughly with a suitable solvent before disposal. The rinsate should be collected and treated as chemical waste.
3. Chemical Waste Disposal:
-
Collect all waste material (spilled substance, contaminated absorbents, and rinsates) in a clearly labeled, sealed, and appropriate waste container.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information and adhere to your institution's safety protocols. By prioritizing safety, you can foster a secure and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
